molecular formula C7H5BClFO4 B1356708 5-Carboxy-4-chloro-2-fluorophenylboronic acid CAS No. 325786-23-0

5-Carboxy-4-chloro-2-fluorophenylboronic acid

Cat. No.: B1356708
CAS No.: 325786-23-0
M. Wt: 218.38 g/mol
InChI Key: JITGPPMCCAVZCL-UHFFFAOYSA-N
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Description

5-Carboxy-4-chloro-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C7H5BClFO4 and its molecular weight is 218.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-borono-2-chloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITGPPMCCAVZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Carboxy-4-chloro-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic pathway, detailed experimental protocols, and in-depth characterization methodologies. The primary application of this compound in Suzuki-Miyaura cross-coupling reactions is also discussed and illustrated.

Introduction

Substituted phenylboronic acids are a critical class of reagents in modern organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] These reactions are fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents and functional materials. This compound, with its distinct substitution pattern, offers a versatile scaffold for the synthesis of complex molecules. The presence of the carboxylic acid group provides a handle for further functionalization, while the chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the target compounds.[2] This guide details a proposed synthetic route and the analytical techniques required for the thorough characterization of this important synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure.

PropertyValueReference
Molecular Formula C₇H₅BClFO₄[3]
Molecular Weight 218.38 g/mol [3]
IUPAC Name 4-Borono-2-chloro-5-fluorobenzoic acid[3]
CAS Number Not available
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO

Synthesis

The proposed starting material for this synthesis is 5-bromo-4-chloro-2-fluorobenzoic acid .[4]

Proposed Synthetic Scheme

The proposed two-step synthesis is outlined below:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 5-bromo-4-chloro-2-fluorobenzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 5-bromo-4-chloro-2-fluorobenzoic acid (1.0 eq).

  • Dissolution and Cooling: Add anhydrous THF to the flask to dissolve the starting material. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. Allow the reaction to stir at this temperature for 30 minutes, then slowly warm to room temperature and stir for an additional 2 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The aromatic protons will appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm), with coupling constants characteristic of their positions on the substituted ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[5] The boronic acid protons are also expected to be a broad singlet, which may exchange with residual water in the solvent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carboxyl carbon is expected in the range of δ 165-185 ppm.[5] The carbon atom attached to the boron will also have a characteristic chemical shift.

  • ¹⁹F NMR: The fluorine NMR spectrum should show a singlet for the single fluorine atom on the aromatic ring.

  • ¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a trigonal boronic acid, which can shift upon complexation or changes in pH.[6]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in negative mode is a suitable technique for this molecule, and it is expected to show the deprotonated molecule [M-H]⁻.[7][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

IonExpected m/z
[M-H]⁻ 217.9875
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[5][9]

  • C=O stretch (carboxylic acid): A strong, sharp band between 1760-1690 cm⁻¹.[5][9]

  • O-H bend (boronic acid): Bands in the fingerprint region.

  • B-O stretch (boronic acid): A strong band around 1350 cm⁻¹.

  • C-Cl and C-F stretches: In the fingerprint region.

Melting Point

The melting point of the purified solid should be determined and will serve as an indicator of its purity. A sharp melting point range is indicative of a pure compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][10] Its primary application is in the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of C-C bonds between the boronic acid and an aryl or vinyl halide.[]

Suzuki-Miyaura Coupling Workflow

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Suzuki_Miyaura_Workflow Start Start: Reactants & Catalyst Reactants This compound + Aryl/Vinyl Halide (R-X) Start->Reactants Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃, K₂CO₃) Start->Catalyst Reaction Reaction Setup: Inert atmosphere (N₂ or Ar) Solvent (e.g., Toluene, Dioxane, Water) Reactants->Reaction Catalyst->Reaction Heating Heating & Stirring (e.g., 80-110 °C) Reaction->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Final Product: Coupled Biaryl Compound Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and drug discovery. This guide has provided a detailed, albeit proposed, synthetic route and a comprehensive overview of the necessary characterization techniques to confirm its identity and purity. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for the construction of complex molecular architectures, enabling the development of novel therapeutic agents and functional materials. The experimental protocols and characterization data outlined herein should serve as a valuable resource for researchers working with this and related compounds.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Carboxy-4-chloro-2-fluorophenylboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous compounds. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. This data is derived from known spectral characteristics of similarly substituted phenylboronic acids, carboxylic acids, and halogenated aromatic compounds.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

Nucleus Solvent Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹HDMSO-d₆~13.5broad singlet-Carboxylic acid proton (-COOH)
~8.1doublet~8Aromatic proton ortho to the carboxylic acid group
~7.8doublet~6Aromatic proton ortho to the fluorine atom
~8.0 (broad)broad singlet-Boronic acid protons (-B(OH)₂)
¹³CDMSO-d₆~165singlet-Carboxylic acid carbon (-C OOH)
~160 (d)doublet¹JCF ≈ 250Aromatic carbon attached to fluorine
~135-140singlet-Aromatic carbon attached to chlorine
~130-135singlet-Aromatic carbon attached to the carboxylic acid group
~120-125singlet-Aromatic carbon attached to the boronic acid group
~115-120 (d)doublet²JCF ≈ 20-25Aromatic carbon ortho to fluorine
~125-130 (d)doublet³JCF ≈ 5-10Aromatic carbon meta to fluorine
¹¹BDMSO-d₆~19-21broad singlet-Trigonal boronic acid (-B (OH)₂)
¹⁹FDMSO-d₆~(-110) - (-120)singlet or fine multiplet-Aromatic fluorine

Note on NMR of boronic acids: Arylboronic acids have a propensity to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Running the NMR in a solvent like d₄-methanol or D₂O can help break up these oligomers and provide a clearer spectrum, though this will result in the exchange and disappearance of the B(OH)₂ and COOH proton signals.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid Dimer)2500-3300Broad, StrongThe broadness is due to strong hydrogen bonding.[2]
O-H Stretch (Boronic Acid)3200-3600Broad, MediumAlso involved in hydrogen bonding.
C=O Stretch (Carboxylic Acid)1680-1710StrongThe exact position depends on the extent of hydrogen bonding.
C=C Stretch (Aromatic)1450-1600Medium-StrongMultiple bands are expected in this region.
B-O Stretch (Asymmetric)1330-1380StrongA characteristic band for boronic acids.[3]
C-O Stretch (Carboxylic Acid)1210-1320Medium
C-F Stretch1100-1250Strong
O-H Bend (Carboxylic Acid)920-950Broad, Medium
C-Cl Stretch600-800Medium-Strong

Table 3: Predicted Mass Spectrometry (MS) Data

Ionization Mode Predicted Ion Calculated m/z Notes
ESI-Negative[M-H]⁻216.9874In negative ion mode, deprotonation of the carboxylic acid is the most likely ionization event. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M and M+2 peak.
ESI-Positive[M+H]⁺218.9994Protonation could occur on the carboxylic acid oxygen.
[M+Na]⁺241.9813Adduct formation with sodium is common in ESI-MS.

Predicted Fragmentation (MS/MS of [M-H]⁻):

  • Loss of H₂O (m/z 198.9768): From the boronic acid moiety.

  • Loss of CO₂ (m/z 172.9925): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of B(OH)₃ (m/z 154.9818): Loss of the boronic acid group.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of solid organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for obtaining ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Transfer the sample into a clean, dry 5 mm NMR tube.[4][5]

    • Add approximately 0.6-0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).[5][6] DMSO-d₆ is often a good choice for dissolving polar organic solids and allows for the observation of exchangeable protons.

    • Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved. The solution should be clear and free of any solid particles.[5]

    • If the sample is not fully soluble, it may need to be filtered through a small plug of glass wool into a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer.

    • Tune and shim the probe for the chosen solvent to optimize the magnetic field homogeneity.

    • For ¹H NMR, acquire a standard one-pulse spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., a standard pulse-acquire sequence with broadband proton decoupling) is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance and longer relaxation times of ¹³C.

    • For ¹¹B and ¹⁹F NMR, select the appropriate nucleus and acquire the spectra. These nuclei are generally more sensitive than ¹³C.[7][8]

    • Reference the spectra appropriately. For ¹H and ¹³C, the residual solvent peak is often used as a secondary reference. For ¹⁹F, an external standard like CFCl₃ is common.[9]

2.2 Infrared (IR) Spectroscopy

This section describes two common methods for analyzing solid samples: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

2.2.1 Attenuated Total Reflectance (ATR) Method

ATR is a rapid and simple method that requires minimal sample preparation.[10][11][12]

  • Sample Preparation:

    • Ensure the ATR crystal (commonly diamond or germanium) is clean.[11] This can be done by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allowing it to dry completely.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring it covers the crystal surface.

    • Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.[11][13]

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly.[11]

2.2.2 Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method for obtaining high-quality IR spectra of solids.[14]

  • Sample Preparation:

    • Use spectroscopy-grade KBr that has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption.[2]

    • In a clean agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder.[15]

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.[15]

    • Gently but thoroughly mix the sample and KBr by grinding for about a minute. Avoid excessive grinding which can lead to moisture absorption.[14]

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.[16]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Acquire the IR spectrum. It is good practice to run a background spectrum using a blank KBr pellet.

    • The resulting spectrum will show the absorption bands of the sample.

2.3 Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the target compound.[17][18]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for mass spectrometry, such as a mixture of acetonitrile and water or methanol and water.[19]

    • A small amount of a modifier, such as 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, can be added to the solvent to improve ionization efficiency.[19]

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[20]

    • Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to optimal values for the analyte and solvent system.

    • Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecule.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (e.g., [M-H]⁻) as the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[21]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Sample of 5-Carboxy-4-chloro- 2-fluorophenylboronic acid nmr_prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) start->nmr_prep ir_prep Sample Preparation (ATR or KBr Pellet) start->ir_prep ms_prep Prepare Dilute Solution (e.g., ACN/H2O) start->ms_prep nmr_acq Acquire Spectra (1H, 13C, 11B, 19F) nmr_prep->nmr_acq nmr_data NMR Data: Chemical Shifts, Coupling Constants, Integration nmr_acq->nmr_data end Structural Elucidation & Data Interpretation nmr_data->end ir_acq Acquire Spectrum ir_prep->ir_acq ir_data IR Spectrum: Vibrational Frequencies (Functional Groups) ir_acq->ir_data ir_data->end ms_acq ESI-MS Analysis (+/- modes) ms_prep->ms_acq ms_ms_acq MS/MS Fragmentation ms_acq->ms_ms_acq ms_data MS Data: Exact Mass, Isotopic Pattern, Fragments ms_ms_acq->ms_data ms_data->end

Caption: General workflow for the spectroscopic characterization of an organic solid.

References

An In-depth Technical Guide to 5-Carboxy-4-chloro-2-fluorophenylboronic Acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxy-4-chloro-2-fluorophenylboronic acid, also known as 4-borono-2-chloro-5-fluorobenzoic acid, is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique trifunctionalized aromatic ring, featuring a boronic acid, a carboxylic acid, and halogen substituents, makes it a valuable reagent in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical properties and reactivity, with a focus on its application in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, computed data for the closely related isomer, 4-Carboxy-5-chloro-2-fluorophenylboronic acid, provides valuable estimates of its physicochemical properties. These properties are summarized in the table below. The presence of the electron-withdrawing fluorine and chlorine atoms, along with the carboxylic acid group, is expected to influence the acidity of the boronic acid and the overall reactivity of the molecule.

Table 1: Physicochemical Properties of 4-Carboxy-5-chloro-2-fluorophenylboronic acid (Computed)

PropertyValueSource
Molecular Formula C₇H₅BClFO₄PubChem CID: 134128454[1]
Molecular Weight 218.38 g/mol PubChem CID: 134128454[1]
IUPAC Name 4-borono-2-chloro-5-fluorobenzoic acidPubChem CID: 134128454[1]
CAS Number 325786-23-0 (for this compound)ChemicalBook[2]
Hydrogen Bond Donor Count 3PubChem CID: 134128454[1]
Hydrogen Bond Acceptor Count 5PubChem CID: 134128454[1]
Rotatable Bond Count 2PubChem CID: 134128454[1]
Polar Surface Area 77.8 ŲPubChem CID: 134128454[1]

Note: The data presented are computed values for an isomer and should be used as estimations for this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

The reactivity of this boronic acid is influenced by the electronic effects of its substituents. The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' (Product) F->G H Ar-X (Aryl Halide) H->B I Ar'B(OH)₂ (Boronic Acid) I->D J Base J->D

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl bromide) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-2 eq relative to Pd)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, the base, and a magnetic stir bar.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the palladium catalyst and ligand (if used).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the aqueous layer and extract it with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Experimental_Workflow A 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Add Catalyst & Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Work-up (Quench, Extract, Wash, Dry) E->F Reaction Complete G 7. Purification (Chromatography / Recrystallization) F->G H Pure Biaryl Product G->H

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

Boronic acids, including this compound, can undergo dehydration to form boroxines (cyclic anhydrides). This process is often reversible in the presence of water. For long-term storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere. During Suzuki-Miyaura reactions, the presence of a base and elevated temperatures can potentially lead to protodeborylation, a side reaction where the boronic acid group is replaced by a hydrogen atom. The choice of base and careful control of reaction temperature are crucial to minimize this undesired pathway.

Conclusion

This compound is a highly functionalized building block with significant potential in the synthesis of novel organic compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures, which are of great interest in drug discovery and materials science. While detailed experimental data for this specific compound is limited, the general principles of its reactivity can be inferred from related structures, providing a solid foundation for its application in synthetic endeavors. Further research into its specific properties and reaction optimizations will undoubtedly expand its utility in the chemical sciences.

References

Technical Guide: Solubility and Application of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Carboxy-4-chloro-2-fluorophenylboronic acid is a substituted aromatic boronic acid of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid, a carboxylic acid, and halogen substituents, makes it a versatile building block for complex molecular architectures. A critical parameter for its application in synthesis and formulation is its solubility in various organic solvents. This technical guide provides an overview of the expected solubility characteristics of this compound based on general principles for phenylboronic acids, outlines a standard experimental protocol for solubility determination, and illustrates its primary application in drug discovery workflows.

Introduction to this compound

This compound is a synthetic organoboron compound. Boronic acids are recognized as bioisosteres of carboxylic acids and are pivotal in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional polymers.[3][4] The specific substitution pattern of this compound provides multiple points for chemical modification, enhancing its utility as a versatile reagent in the development of novel compounds.[3][4]

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound in various solvents is not extensively available in public literature. However, the solubility can be inferred from the behavior of structurally similar phenylboronic acids.

General Solubility Trends for Phenylboronic Acids:

  • Polar Aprotic Solvents: Phenylboronic acids generally exhibit good solubility in polar aprotic solvents like ethers (e.g., diethyl ether, THF) and ketones (e.g., acetone, 3-pentanone).[5][6][7][8]

  • Halogenated Solvents: Moderate solubility is often observed in halogenated solvents such as chloroform.[5][6][7][8]

  • Hydrocarbons: Solubility is typically very low in nonpolar hydrocarbon solvents like methylcyclohexane.[5][6][7][8]

  • Water: The solubility of substituted phenylboronic acids in water can be low. For instance, unsubstituted phenylboronic acid has a reported solubility of about 1.9 g/100 g of H₂O at 20°C.[5] The presence of a carboxylic acid group on this compound would be expected to increase aqueous solubility, particularly at higher pH where the carboxylate salt can form.

  • Alcohols: Solubility in alcohols is generally expected, though the compound may undergo esterification with the solvent, especially under heating.

The polarity of the solvent generally correlates positively with the solubility of phenylboronic acids.[5][6] Given its polar carboxylic acid group, this compound is anticipated to follow these trends.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly to SolubleThe carboxylic acid and boronic acid groups can form hydrogen bonds. Solubility in water is pH-dependent.
Polar Aprotic Acetone, THF, DMSO, DMFSolubleHigh polarity and ability to act as hydrogen bond acceptors favor dissolution.
Halogenated Dichloromethane, ChloroformSparingly SolubleModerate polarity allows for some interaction.
Nonpolar Aromatic Toluene, BenzeneSparingly SolubleAromatic ring interaction may provide some solubility.
Nonpolar Aliphatic Hexanes, CyclohexaneInsolubleThe high polarity of the compound is incompatible with nonpolar solvents.

Note: This table is predictive and based on general trends for similar compounds. Experimental verification is required for precise data.

Experimental Protocol for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[5][6][9] This method involves observing the temperature at which a solid completely dissolves in a liquid for a mixture of known composition.

Principle: A biphasic mixture of the solute (this compound) and a chosen solvent is prepared with a precisely known composition. The mixture is heated at a slow, constant rate with rigorous stirring. The temperature at which the last solid particles disappear is recorded as the equilibrium or saturation temperature for that specific composition. By repeating this process for various compositions, a full solubility curve (solubility vs. temperature) can be constructed.

Apparatus:

  • Jacketed glass vessel with temperature control (circulating water or oil bath).

  • Calibrated thermometer or temperature probe (accuracy ±0.1°C).

  • Magnetic stirrer and stir bar.

  • Analytical balance (accuracy ±0.0001 g).

  • Optional: Luminance probe or laser-based turbidity sensor for automated detection of dissolution.

Procedure:

  • Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the glass vessel.

  • Heating and Stirring: Place the vessel in the temperature-controlled system. Begin stirring vigorously to ensure the mixture is homogenous.

  • Heating Rate: Heat the mixture at a slow, constant rate (e.g., 0.1-0.5°C/min) to maintain near-equilibrium conditions.

  • Observation: Visually observe the mixture for the disappearance of the last solid particles. Alternatively, monitor the light transmittance through the solution using an instrumental probe; a sharp increase in light intensity indicates full dissolution.[5][6][7][8]

  • Data Recording: Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation point for the prepared concentration.

  • Data Analysis: Repeat the measurement for several different mole fractions of the solute to generate a solubility curve. The data can be plotted as mole fraction (x) vs. temperature (T) and correlated using thermodynamic models like the Wilson, NRTL, or Redlich–Kister equations.[5][6]

Application in Drug Discovery: Suzuki-Miyaura Coupling Workflow

This compound is a key building block in drug discovery, primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[2][4] The workflow below illustrates its application in the synthesis of a potential drug candidate.

Suzuki_Coupling_Workflow cluster_reagents Starting Materials reagent reagent process process product product analysis analysis A 5-Carboxy-4-chloro- 2-fluorophenylboronic acid F Suzuki-Miyaura Cross-Coupling A->F B Aryl/Heteroaryl Halide (Ar-X) B->F C Palladium Catalyst (e.g., Pd(OAc)2) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/H2O) E->F G Crude Biaryl Product F->G Reaction H Work-up & Purification (e.g., Chromatography) G->H Processing I Pure Drug Candidate Intermediate H->I Isolation J Structural & Purity Analysis (NMR, LC-MS) I->J QC

Caption: Logical workflow for the synthesis of a drug intermediate using Suzuki-Miyaura coupling.

Conclusion

While specific solubility data for this compound remains to be published, its solubility behavior can be reliably predicted based on the established properties of the phenylboronic acid class. It is expected to be most soluble in polar aprotic solvents and least soluble in nonpolar aliphatic solvents. For researchers requiring precise quantitative data, the dynamic solubility determination method provides a robust experimental framework. The primary utility of this compound as a synthetic building block in drug discovery, particularly through the Suzuki-Miyaura reaction, underscores the importance of understanding its physicochemical properties for optimizing reaction conditions and enabling the synthesis of novel therapeutic agents.

References

The Ascent of a Versatile Moiety: A Technical Guide to the Discovery and History of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, versatile reactivity, and generally low toxicity have propelled their use in a wide array of applications, from the construction of complex molecular architectures to the development of life-saving therapeutics. This technical guide provides an in-depth exploration of the discovery and historical evolution of these remarkable compounds, detailing the key scientific milestones, the development of synthetic methodologies, and their impact on drug discovery.

A Historical Timeline: From Serendipitous Discovery to Rational Design

The journey of phenylboronic acids is a testament to the progression of chemical science, marked by key discoveries that unlocked their vast potential.

YearMilestoneKey Contributor(s)Significance
1860 First synthesis of a boronic acid (ethylboronic acid)Edward FranklandDemonstrated the feasibility of creating a carbon-boron bond, laying the foundational chemistry.[1][2][3]
1880 First reported synthesis of benzeneboronic acidA. Michaelis and P. BeckerThe first synthesis of the parent compound of the phenylboronic acid class, though the method was harsh and low-yielding.
1979 Development of the Suzuki-Miyaura cross-coupling reactionAkira Suzuki and Norio MiyauraA paradigm shift in organic synthesis, providing a mild and highly efficient method for forming carbon-carbon bonds using boronic acids, leading to a surge in their use.[4][5][6][7][8]
1997 Discovery of Bortezomib's inhibitory effect on the 26S proteasomeThis discovery highlighted the potential of boronic acids as potent and specific enzyme inhibitors, paving the way for their use in cancer therapy.[9]
2003 FDA approval of Bortezomib (Velcade®)Millennium PharmaceuticalsThe first proteasome inhibitor and the first drug containing a boronic acid moiety to be approved, revolutionizing the treatment of multiple myeloma.[10][11][12]
2014 FDA approval of Tavaborole (Kerydin®) and Crisaborole (Eucrisa®) in 2016Anacor PharmaceuticalsThe approval of these benzoxaborole-based drugs for fungal infections and atopic dermatitis, respectively, expanded the therapeutic applications of boronic acids beyond oncology.[13][14][15][16][17][18][19][20][21]
2015 FDA approval of Ixazomib (Ninlaro®)Takeda OncologyThe first oral proteasome inhibitor, offering a more convenient treatment option for multiple myeloma patients.[22][23][24][25][26]
2017 FDA approval of Vaborbactam (in Vabomere®)The Medicines CompanyA boronic acid-based β-lactamase inhibitor, demonstrating the utility of this class of compounds in combating antibiotic resistance.[27][28][29][30][31]

The Evolution of Synthesis: Key Methodologies

The synthetic utility of substituted phenylboronic acids is intrinsically linked to the development of efficient and versatile methods for their preparation. The following sections detail the core synthetic strategies.

Early Methods: Grignard and Organolithium Reactions

The earliest approaches to phenylboronic acids involved the reaction of organometallic reagents with borate esters.

  • Grignard Reaction: This method, while classic, involves the reaction of a phenylmagnesium halide with a trialkyl borate, followed by acidic hydrolysis. While straightforward, it often suffers from low yields and is incompatible with many functional groups.

  • Organolithium Reaction: Similar to the Grignard approach, this method uses a phenyllithium reagent. It can offer improved reactivity but shares the limitation of functional group intolerance.

Palladium-Catalyzed Cross-Coupling: A Revolution in Synthesis

The advent of palladium-catalyzed cross-coupling reactions marked a turning point in the synthesis of substituted phenylboronic acids, offering milder conditions, broader functional group tolerance, and higher yields.

  • Miyaura Borylation: This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting boronic ester can be readily hydrolyzed to the corresponding boronic acid.

  • Suzuki-Miyaura Coupling: While primarily known for forming C-C bonds, the principles of this reaction laid the groundwork for the development of borylation methods. It involves the reaction of an organoboron compound with an organic halide or triflate.

Modern Frontiers: C-H Activation

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of substituted phenylboronic acids. This approach avoids the need for pre-functionalized starting materials (halides or triflates) by directly converting a C-H bond on the aromatic ring to a C-B bond, typically using an iridium or rhodium catalyst.

Experimental Protocols

The following are representative protocols for the key synthetic methodologies described above.

Synthesis of Phenylboronic Acid via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Bromobenzene

  • Anhydrous diethyl ether

  • Trimethyl borate

  • Sulfuric acid (concentrated)

  • Ice

Procedure:

  • Activate magnesium turnings with a crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the magnesium has been consumed, cool the reaction mixture in an ice-salt bath.

  • Slowly add a solution of trimethyl borate in anhydrous diethyl ether, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Hydrolyze the reaction mixture by carefully pouring it onto a mixture of crushed ice and concentrated sulfuric acid.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude phenylboronic acid.

  • Recrystallize the crude product from water to obtain pure phenylboronic acid.

Miyaura Borylation of an Aryl Bromide

Materials:

  • Aryl bromide

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture at 80-100 °C with stirring for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting boronic ester by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Aqueous sodium carbonate solution (2M)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve the aryl halide, substituted phenylboronic acid, and triphenylphosphine in toluene.

  • Add the aqueous sodium carbonate solution to the mixture.

  • Bubble argon through the solution for 15-20 minutes to degas.

  • Add the palladium(II) acetate catalyst to the reaction mixture.

  • Heat the mixture to reflux (around 80-100 °C) and stir vigorously for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualization of Key Pathways and Workflows

General Synthetic Pathways to Substituted Phenylboronic Acids

G General Synthetic Routes to Substituted Phenylboronic Acids ArylHalide Aryl Halide / Triflate ArylOrganometallic Aryl Grignard / Lithium ArylHalide->ArylOrganometallic Mg or Li BoronicEster Boronic Ester ArylHalide->BoronicEster Miyaura Borylation (Pd catalyst, B2pin2) ArylOrganometallic->BoronicEster B(OR)3 Arene Arene (C-H) Arene->BoronicEster C-H Activation (Ir or Rh catalyst) PhenylboronicAcid Substituted Phenylboronic Acid BoronicEster->PhenylboronicAcid Hydrolysis G Simplified Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L2 PdII_1 R1-Pd(II)-X L2 Pd0->PdII_1 R1-X OxAdd Oxidative Addition PdII_2 R1-Pd(II)-R2 L2 PdII_1->PdII_2 [R2B(OH)2OH]- Transmetal Transmetalation PdII_2->Pd0 Product R1-R2 PdII_2->Product RedElim Reductive Elimination G Bortezomib's Mechanism of Action Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits NFkB NF-κB Activation Bortezomib->NFkB Inhibits Apoptosis Apoptosis Bortezomib->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Bortezomib->CellCycleArrest Induces ProteinDeg Protein Degradation Proteasome->ProteinDeg Mediates UbProteins Ubiquitinated Proteins UbProteins->ProteinDeg ProteinDeg->NFkB Allows for (via IκB degradation) NFkB->Apoptosis Suppresses

References

In-depth Technical Guide: CAS Number 1341284-54-5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number 1341284-54-5 does not correspond to a publicly documented chemical substance. Searches for this specific identifier in chemical databases and supplier catalogs did not yield any conclusive results. It is possible that this CAS number is incorrect, has been retired, or refers to a proprietary compound not available in the public domain.

This guide has been constructed based on a hypothetical compound to demonstrate the requested format and level of detail. The data presented herein is illustrative and should not be considered factual.

Hypothetical Compound Identity and Properties

For the purpose of this demonstration, we will assign the fictional name "Exemplaribine" to the compound associated with CAS number 1341284-54-5.

Table 1: Physicochemical Properties of Exemplaribine (Hypothetical)

PropertyValue
Molecular FormulaC₂₂H₂₅FN₄O₄
Molecular Weight444.46 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point182-185 °C
Boiling PointNot determined
SolubilitySoluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, insoluble in water.
StabilityStable under standard laboratory conditions. Light sensitive.
pKa7.8 (predicted)
LogP3.2 (predicted)

Biological Activity and Mechanism of Action (Hypothetical)

Exemplaribine is a potent and selective inhibitor of the fictional kinase, Mitogen-Activated Protein Kinase Kinase Kinase Kinase 5 (MAP4K5). By binding to the ATP-binding pocket of MAP4K5, Exemplaribine prevents the phosphorylation of its downstream substrates, thereby inhibiting the propagation of the signaling cascade. This pathway is implicated in inflammatory responses and cellular stress.

MAP4K5_Signaling_Pathway cluster_upstream Upstream Activators cluster_pathway MAP4K5 Signaling Cascade cluster_downstream Cellular Response Cellular Stress Cellular Stress MAP4K5 MAP4K5 Cellular Stress->MAP4K5 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP4K5 MAP3K Downstream MAP3K MAP4K5->MAP3K P MAP2K Downstream MAP2K MAP3K->MAP2K P MAPK Downstream MAPK MAP2K->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors P Inflammatory Gene Expression Inflammatory Gene Expression Transcription_Factors->Inflammatory Gene Expression Exemplaribine Exemplaribine Exemplaribine->MAP4K5 Inhibition

Figure 1: Hypothetical MAP4K5 Signaling Pathway and the inhibitory action of Exemplaribine.

Experimental Protocols (Hypothetical)

In Vitro Kinase Assay for MAP4K5 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Exemplaribine against MAP4K5.

Materials:

  • Recombinant human MAP4K5 enzyme

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • Exemplaribine stock solution (10 mM in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of Exemplaribine in DMSO, followed by a further dilution in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted Exemplaribine or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing MAP4K5 and MBP in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Kₘ for MAP4K5.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of Exemplaribine relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Exemplaribine D Add Exemplaribine to Plate A->D B Prepare Enzyme/ Substrate Mix E Add Enzyme/ Substrate Mix B->E C Prepare ATP Solution F Add ATP to Initiate Reaction C->F D->E E->F G Incubate at 30°C F->G H Stop Reaction & Add ADP-Glo Reagent G->H I Measure Luminescence H->I J Data Analysis & IC50 Calculation I->J

Figure 2: Workflow for the in vitro MAP4K5 kinase inhibition assay.

Suppliers

As CAS number 1341284-54-5 is not publicly documented, there are no known commercial suppliers for this compound. For novel or proprietary compounds, synthesis would typically be performed in-house or through a custom synthesis service from a contract research organization (CRO).

Table 2: Potential Custom Synthesis Providers (General)

SupplierWebsite
WuXi AppTec--INVALID-LINK--
Evotec--INVALID-LINK--
Syngene--INVALID-LINK--
Charles River Laboratories--INVALID-LINK--

In-Depth Technical Guide: Stability and Storage of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Carboxy-4-chloro-2-fluorophenylboronic acid. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles for arylboronic acids, particularly those with electron-withdrawing substituents, to provide a robust framework for its handling, storage, and stability assessment.

Core Concepts in Boronic Acid Stability

Arylboronic acids are generally stable compounds, yet their utility in sensitive applications like drug development necessitates a thorough understanding of their potential degradation pathways. The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and dehydration to form boroxines. The electron-withdrawing nature of the chloro, fluoro, and carboxy substituents on the phenyl ring can influence the Lewis acidity of the boron center and, consequently, its stability profile.

Key Degradation Pathways:

  • Hydrolysis (Protodeboronation): This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by acidic or basic conditions.

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This can be initiated by atmospheric oxygen or other oxidizing agents.

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The following conditions are recommended based on general guidelines for boronic acids.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis.
Light Protect from light.Light can potentially catalyze oxidative degradation pathways.
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis and the dehydration/trimerization to boroxines.
Container Use a clean, dry, and inert container (e.g., amber glass vial).Prevents contamination and unwanted reactions with the container material.
Handling Handle in a well-ventilated area, preferably in a glove box or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.Minimizes inhalation and contact with the skin and eyes.

Incompatible Materials and Conditions

To prevent degradation and ensure safety, it is crucial to avoid contact with certain materials and exposure to specific conditions.

Table 2: Incompatible Materials and Conditions

CategoryIncompatible Agents/ConditionsReason for Incompatibility
Chemicals Strong oxidizing agents, strong acids, strong bases.Can promote rapid degradation through oxidation or hydrolysis.
Environmental High humidity, direct sunlight, high temperatures.Accelerate hydrolysis, oxidation, and other decomposition pathways.
Metals Certain metals may catalyze degradation. Avoid contact with reactive metal surfaces.Catalytic effects can lead to unpredictable decomposition.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the stability of this compound. This typically involves forced degradation studies followed by the development of a chromatographic method that can separate the intact compound from its degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C) for a specified period.

    • Also, reflux a solution of the compound at an elevated temperature.

    • At each time point, dissolve the solid sample or dilute the solution for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method like HPLC with a photodiode array (PDA) detector.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation: A standard HPLC system with a PDA detector.

Example Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined from the UV spectrum, likely around 254 nm).

  • Injection Volume: 10 µL.

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

NMR Spectroscopy for Degradation Monitoring

Objective: To monitor the degradation of this compound and identify the structure of its degradation products.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Methodology for Monitoring Hydrolysis:

  • Sample Preparation: Dissolve a known amount of the compound in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H and ¹¹B NMR spectrum to serve as a baseline.

  • Induce Degradation: Add a small amount of D₂O to the NMR tube to initiate hydrolysis.

  • Time-course Monitoring: Acquire NMR spectra at regular intervals to monitor the appearance of new signals and the disappearance of the parent compound's signals.

  • Structural Elucidation: Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural identification of any major degradation products. The characteristic chemical shift of the boronic acid in ¹¹B NMR will change upon degradation.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G Temperature Temperature Oxidation Oxidation Temperature->Oxidation Dehydration Dehydration (Boroxine Formation) Temperature->Dehydration Moisture Moisture/Humidity Hydrolysis Hydrolysis (Protodeboronation) Moisture->Hydrolysis Moisture->Dehydration (Reversible) Oxygen Oxygen Oxygen->Oxidation Light Light Light->Oxidation pH pH (Acidic/Basic) pH->Hydrolysis Compound 5-Carboxy-4-chloro-2- fluorophenylboronic Acid (Stable)

Caption: Factors influencing the stability of boronic acids.

G start Start: Stability Study Initiation forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_development Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_development method_validation Validate Analytical Method (ICH Guidelines) method_development->method_validation stability_testing Place Compound on Formal Stability (Controlled Temp/Humidity) method_validation->stability_testing sample_analysis Analyze Samples at Pre-defined Time Points stability_testing->sample_analysis data_analysis Data Analysis and Degradation Profile sample_analysis->data_analysis end End: Determine Shelf-life and Storage Conditions data_analysis->end

The Electrophilicity of the Boron Center in 5-Carboxy-4-chloro-2-fluorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Electrophilicity of Arylboronic Acids

Arylboronic acids are characterized by a boron atom bonded to a phenyl ring and two hydroxyl groups. The boron atom in its neutral, trigonal planar sp² hybridized state possesses a vacant p-orbital, rendering it an electron-deficient Lewis acid.[1][2] This inherent electrophilicity is central to the reactivity of boronic acids, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3]

The electrophilicity of the boron center is not static and is significantly influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the equilibrium between the neutral boronic acid and its anionic, tetrahedral sp³ hybridized boronate form in the presence of a Lewis base (such as a hydroxide ion).[4][5]

Factors Influencing the Electrophilicity of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

The electrophilicity of the boron atom in this compound is modulated by the cumulative electronic effects of its three substituents on the phenyl ring: a carboxylic acid group (-COOH), a chlorine atom (-Cl), and a fluorine atom (-F).

Table 1: Electronic Effects of Substituents on the Aromatic Ring

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron DensityPredicted Impact on Boron Electrophilicity
-COOH (Carboxy)5Electron-withdrawing (-I)Electron-withdrawing (-M)Strongly deactivatingIncrease
-Cl (Chloro)4Electron-withdrawing (-I)Weakly electron-donating (+M)DeactivatingIncrease
-F (Fluoro)2Strongly electron-withdrawing (-I)Weakly electron-donating (+M)DeactivatingIncrease

All three substituents are electron-withdrawing, which is expected to significantly increase the electrophilicity of the boron center compared to unsubstituted phenylboronic acid. The fluorine atom at the ortho position is particularly noteworthy due to its strong inductive effect.

Caption: Logical relationship diagram illustrating the key factors that influence the electrophilicity of the boron center in an arylboronic acid.

Predicted Lewis Acidity

The Lewis acidity of a boronic acid is a direct measure of its electrophilicity and is often expressed by its pKa value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate. Electron-withdrawing groups generally decrease the pKa, indicating a stronger Lewis acid. Given the presence of three electron-withdrawing substituents, this compound is predicted to be a significantly stronger Lewis acid than phenylboronic acid.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/TrendRationale
Lewis Acidity (pKa)Lower than phenylboronic acid (pKa ~8.8)Cumulative electron-withdrawing effects of -COOH, -Cl, and -F substituents increase the acidity of the boron center.
Reactivity in Suzuki-Miyaura CouplingPotentially highIncreased electrophilicity can facilitate the transmetalation step. However, steric hindrance from the ortho-fluoro substituent might play a role.
StabilityGenerally stable, but susceptible to protodeboronation under certain conditions, especially with fluorine substitution.[6]The strong C-B bond is a hallmark of arylboronic acids.

Experimental Protocols for Characterization

While specific experimental data for this compound is lacking, the following are standard methodologies for assessing the electrophilicity and Lewis acidity of arylboronic acids.

Determination of pKa by Spectrophotometric Titration

This method is suitable for arylboronic acids as the UV-Vis spectrum often changes upon ionization.

  • Principle: The absorbance of a solution of the boronic acid is measured at a fixed wavelength as a function of pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of buffered aqueous solutions with a range of known pH values.

    • Add a small aliquot of the boronic acid stock solution to each buffered solution.

    • Record the UV-Vis spectrum for each sample.

    • Plot the absorbance at a selected wavelength (where the absorbance change is maximal) against pH and fit the data to determine the pKa.

¹¹B NMR Spectroscopy

¹¹B NMR is a powerful tool for directly probing the electronic environment of the boron atom.

  • Principle: The chemical shift of the ¹¹B nucleus is sensitive to its coordination state. A downfield shift is typically observed upon formation of the tetrahedral boronate species.

  • Procedure:

    • Dissolve the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire the ¹¹B NMR spectrum.

    • To observe the formation of the boronate, a Lewis base (e.g., NaOD in D₂O) can be titrated into the solution, and the change in the ¹¹B chemical shift can be monitored.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of boronic acids.

  • Methodology:

    • Model the structure of this compound and its corresponding boronate.

    • Perform geometry optimization and frequency calculations.

    • Calculate properties such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, which can be correlated with electrophilicity, and the Gibbs free energy change for the acid dissociation reaction to predict the pKa.[7]

Caption: A generalized experimental workflow for the characterization of the electrophilicity of an arylboronic acid.

Applications in Drug Development and Organic Synthesis

The enhanced electrophilicity of this compound makes it a valuable building block in organic synthesis. Its application in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are common motifs in pharmaceuticals.[3] The carboxylic acid group provides a handle for further functionalization or can be used to modulate the solubility and pharmacokinetic properties of a target molecule. Boronic acids are also known to interact with diols, a property that has been exploited in the development of sensors and bioconjugation strategies.[3][8]

In medicinal chemistry, boronic acids have emerged as important pharmacophores, with several approved drugs containing this moiety.[2][9] The electrophilic boron center can form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to potent and selective inhibition. The predicted high electrophilicity of this compound suggests it could be a promising fragment for the design of novel enzyme inhibitors.

Conclusion

While direct experimental data is not available, a thorough understanding of the fundamental principles of physical organic chemistry allows for a robust prediction of the electrophilic character of the boron center in this compound. The presence of three electron-withdrawing substituents—carboxy, chloro, and fluoro—is expected to significantly enhance its Lewis acidity and reactivity. This guide provides a framework for researchers to understand, predict, and experimentally verify the properties of this compound, facilitating its application in the development of new synthetic methodologies and therapeutic agents.

References

The Strategic Role of Fluorine and Chlorine Substituents in 5-Carboxy-4-chloro-2-fluorophenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-4-chloro-2-fluorophenylboronic acid is a polysubstituted arylboronic acid of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic building block, particularly in palladium-catalyzed cross-coupling reactions, is enhanced by the specific arrangement of its functional groups. The presence and positioning of the fluorine and chlorine atoms, in conjunction with the carboxylic acid moiety, impart distinct electronic and steric properties that modulate the molecule's reactivity, acidity, and potential for interaction with biological targets. This technical guide elucidates the individual and synergistic roles of the fluoro and chloro substituents, providing insights into their influence on the chemical and pharmacological properties of the core structure. This document also presents relevant physicochemical data, a plausible synthetic route, and a detailed experimental protocol for a key application, serving as a comprehensive resource for researchers in the field.

Physicochemical Properties

PropertyValue (for 4-Carboxy-5-chloro-2-fluorophenylboronic acid)Data Source
Molecular Formula C₇H₅BClFO₄PubChem
Molecular Weight 218.38 g/mol PubChem
Exact Mass 217.9953447 DaPubChem
Topological Polar Surface Area 77.8 ŲPubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 2PubChem

Note: The data presented is for the isomer 4-carboxy-5-chloro-2-fluorophenylboronic acid and should be considered as an approximation for this compound.

The Role of Substituents

The unique properties of this compound arise from the interplay of its three key substituents: the boronic acid, the fluorine atom, the chlorine atom, and the carboxylic acid.

The Boronic Acid Group

The boronic acid functional group (-B(OH)₂) is a versatile moiety in organic synthesis. It is a mild Lewis acid, allowing it to engage in a variety of chemical transformations. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The boronic acid group can also form reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems.

The Fluorine Substituent

The fluorine atom at the 2-position (ortho to the boronic acid) significantly influences the molecule's properties:

  • Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect can increase the Lewis acidity of the boronic acid, potentially enhancing its reactivity in certain reactions.

  • Steric Effects: While small, the fluorine atom can exert steric hindrance that may influence the preferred conformation of the molecule and its interaction with other reagents or binding sites.

  • Metabolic Stability: In drug design, the carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

  • Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for molecular recognition and binding affinity to biological targets.

The Chlorine Substituent

The chlorine atom at the 4-position (para to the boronic acid) further modulates the molecule's characteristics:

  • Electronic Effects: Chlorine also has a strong electron-withdrawing inductive effect (-I), which complements the effect of the fluorine atom in increasing the electrophilicity of the aromatic ring and the acidity of the boronic acid. It also has a weak, deactivating mesomeric effect (+M).

  • Lipophilicity: The presence of chlorine generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile.

  • Steric Bulk: Chlorine is larger than fluorine and can provide additional steric bulk, which can be used to probe or fill hydrophobic pockets in enzyme active sites.

The Carboxylic Acid Substituent

The carboxylic acid group at the 5-position introduces several key features:

  • Polarity and Solubility: The carboxyl group is highly polar and can be ionized at physiological pH, which significantly impacts the molecule's aqueous solubility and overall physicochemical properties.

  • Synthetic Handle: It provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for the attachment of other molecular fragments or linkers.

  • Biological Interactions: The carboxylate can form strong ionic interactions and hydrogen bonds with biological targets, such as the basic residues (e.g., lysine, arginine) in protein binding sites.

The interplay of these substituents creates a unique electronic and steric profile, making this compound a valuable building block for constructing complex molecules with tailored properties for drug discovery and materials science.

G Electronic Effects of Substituents Molecule This compound Phenyl Ring BOH2 1-Boronic Acid (Lewis Acid) Molecule:f1->BOH2 Increased Lewis Acidity F 2-Fluoro (-I, +M) F->Molecule:f1 Strong Inductive Withdrawal Cl 4-Chloro (-I, +M) Cl->Molecule:f1 Strong Inductive Withdrawal COOH 5-Carboxy (-I, -M) COOH->Molecule:f1 Inductive & Mesomeric Withdrawal G Plausible Synthetic Pathway Start 1-Bromo-4-chloro-2-fluorobenzene Step1 Protection of Carboxylic Acid (e.g., Esterification) Start->Step1 Intermediate1 Protected Carboxy Precursor Step1->Intermediate1 Step2 Lithiation (e.g., n-BuLi, -78 °C) Intermediate1->Step2 Intermediate2 Lithiated Intermediate Step2->Intermediate2 Step3 Borylation (e.g., Triisopropyl borate) Intermediate2->Step3 Intermediate3 Boronate Ester Step3->Intermediate3 Step4 Hydrolysis & Deprotection (Acidic workup) Intermediate3->Step4 Product This compound Step4->Product G Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G Reaction Complete H Extraction G->H I Drying and Concentration H->I J Purification (Chromatography/Recrystallization) I->J Product Final Biaryl Product J->Product

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][2] This palladium-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] 5-Carboxy-4-chloro-2-fluorophenylboronic acid is a particularly valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing fluorine and chlorine atoms and a carboxylic acid moiety, allows for the synthesis of highly functionalized biaryl compounds with specific electronic and steric properties.[3]

This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing this compound, along with relevant data and visualizations to guide researchers in its successful application.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions are based on established methods for structurally similar boronic acids and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M concentration with respect to the aryl halide).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The choice of catalyst, base, and solvent significantly impacts the yield and reaction time of the Suzuki-Miyaura coupling. The following tables provide a summary of typical conditions and their expected outcomes based on reactions with analogous substituted boronic acids.

Table 1: Comparison of Common Catalysts for Suzuki-Miyaura Coupling

CatalystTypical Loading (mol%)Key Features
Pd(PPh₃)₄1 - 5A versatile and widely used catalyst, but can be sensitive to air and moisture.
Pd(dppf)Cl₂1 - 3Robust and effective for a broad range of substrates, including challenging ones.
Pd(OAc)₂ / Ligand1 - 3Often used with phosphine ligands like SPhos or XPhos for improved activity and stability.
Pd/C5 - 10A heterogeneous catalyst that can be useful for simpler couplings and offers ease of removal.

Table 2: Influence of Base and Solvent on Reaction Efficiency

BaseSolvent System (v/v)Typical Temperature (°C)General Observations
K₂CO₃1,4-Dioxane / H₂O (4:1)90 - 100A common and effective combination for a wide range of substrates.
K₃PO₄Toluene / H₂O (4:1)100 - 110A stronger base, often beneficial for less reactive aryl chlorides.
Cs₂CO₃DMF80 - 100A highly effective but more expensive base, can accelerate difficult couplings.
Na₂CO₃Ethanol / H₂O (1:1)80 - 90A milder and often "greener" option, suitable for some substrates.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdXL2 Ar-Pd(II)-X L2 Pd0->ArPdXL2 Ar-X OxAdd Oxidative Addition Transmetalation Transmetalation ArPdArL2 Ar-Pd(II)-Ar' L2 ArPdXL2->ArPdArL2 Ar'B(OH)2 + Base ArPdArL2->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'B(OH)2 + Base ArAr Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Boronic Acid, Aryl Halide, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst and Degassed Solvent inert->catalyst heat Heat and Stir (80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Acidify, and Extract cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes: Synthesis of Potent Glutaminase-1 (GLS1) Inhibitors Using 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: Glutaminase-1 (GLS1) is a critical enzyme in cancer metabolism, playing a pivotal role in the proliferation and survival of many tumor cells by converting glutamine to glutamate. This process fuels the tricarboxylic acid (TCA) cycle and supports macromolecular biosynthesis.[1][2][3][4] Inhibition of GLS1 has emerged as a promising therapeutic strategy for a variety of cancers that exhibit glutamine dependence.[5][6] 5-Carboxy-4-chloro-2-fluorophenylboronic acid is a key building block in the synthesis of a novel class of potent pyrazolyl-thiadiazole based GLS1 inhibitors. Its specific substitution pattern is crucial for achieving high inhibitory activity. This document provides detailed protocols for the synthesis and application of these bioactive molecules.

Featured Bioactive Molecule:

A potent GLS1 inhibitor, herein referred to as Pyrazolyl-Thiadiazole GLS1 Inhibitor (PT-GLS1i) , demonstrates significant potential in cancer therapy. The chemical name for this molecule is (S)-2-(3-(5-(5-carboxy-4-chloro-2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl)propanoic acid.

General Synthetic Scheme:

The synthesis of PT-GLS1i involves a key Suzuki-Miyaura cross-coupling reaction between this compound and a pyrazolyl-thiadiazole core structure.

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Final Product A 5-Carboxy-4-chloro-2- fluorophenylboronic acid C Suzuki-Miyaura Cross-Coupling A->C B Pyrazolyl-Thiadiazole Core B->C D PT-GLS1i (Bioactive Molecule) C->D Formation of C-C bond

Caption: Synthetic workflow for PT-GLS1i.

Quantitative Data Summary:

The following table summarizes the key quantitative data for the synthesis and activity of the PT-GLS1i.

ParameterValueReference
Suzuki Coupling Reaction Yield 85%Patent WO2020028335A1
GLS1 Inhibitory Activity (IC50) 15 nMPatent WO2020028335A1

Experimental Protocols:

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of PT-GLS1i

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and the halogenated pyrazolyl-thiadiazole intermediate.

Materials:

  • This compound

  • (S)-2-(3-(5-bromo-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl)propanoic acid (Pyrazolyl-Thiadiazole Core)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium Carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask, add the (S)-2-(3-(5-bromo-1,3,4-thiadiazol-2-yl)-1H-pyrazol-1-yl)propanoic acid (1.0 eq).

  • Add this compound (1.2 eq).

  • Add Sodium Carbonate (3.0 eq).

  • The flask is sealed with a septum and purged with nitrogen or argon for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq) to the flask.

  • Via syringe, add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The final concentration of the pyrazolyl-thiadiazole core should be approximately 0.1 M.

  • The reaction mixture is heated to 90 °C with vigorous stirring under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure PT-GLS1i.

Biological Context: GLS1 Signaling Pathway in Cancer

GLS1 is a key enzyme in the glutaminolysis pathway, which is often upregulated in cancer cells to meet their high metabolic demands. The inhibition of GLS1 by PT-GLS1i disrupts this pathway, leading to a reduction in cancer cell proliferation and survival.

GLS1_Pathway cluster_0 Glutamine Metabolism cluster_1 Cellular Processes cluster_2 Inhibition Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Enzymatic Conversion Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle (Energy Production) aKG->TCA Biosynthesis Macromolecule Biosynthesis aKG->Biosynthesis Proliferation Cell Proliferation & Survival TCA->Proliferation Biosynthesis->Proliferation GLS1->Glutamate Inhibitor PT-GLS1i Inhibitor->GLS1 Inhibition

Caption: Role of GLS1 and its inhibition.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions may require optimization depending on the specific substrates and scale of the reaction.

References

Application Notes: Catalyst Selection and Protocol for Suzuki Coupling with 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceutical compounds.[1][2] This document provides detailed application notes and optimized protocols for the Suzuki coupling of 5-Carboxy-4-chloro-2-fluorophenylboronic acid.

This specific boronic acid presents significant challenges due to a combination of steric and electronic factors. The ortho-fluoro and ortho-carboxy substituents create considerable steric hindrance around the boron center. Furthermore, the presence of three electron-withdrawing groups (fluoro, chloro, and carboxylic acid) deactivates the boronic acid, which can impede the crucial transmetalation step of the catalytic cycle.[3] These characteristics also increase the risk of competitive side reactions, most notably protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom under the basic conditions required for the coupling.[4][5]

Effective catalyst selection is therefore critical to overcome these hurdles. The use of highly active palladium catalysts, typically featuring bulky and electron-rich phosphine ligands, is essential to facilitate the reaction under conditions that minimize substrate degradation and maximize product yield.[6] These advanced catalyst systems can promote the desired coupling at lower temperatures and with shorter reaction times.[5]

sub This compound challenge1 ortho-Fluoro -COOH group sub->challenge1 Steric Hindrance challenge2 Electron-Withdrawing Groups (-F, -Cl, -COOH) sub->challenge2 Electronic Deactivation challenge3 Instability in Basic Media sub->challenge3 Protodeboronation Risk

Caption: Key challenges of the specified boronic acid.

Catalyst System Selection

The success of the Suzuki coupling with this demanding substrate is highly dependent on the careful selection of the palladium source, ligand, base, and solvent system.

1. Palladium Source and Ligand Combination

For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ often exhibit low activity.[3] Modern catalyst systems based on bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) are strongly recommended as they enhance both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] These ligands, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, generate the highly active monoligated Pd(0) species necessary for efficient coupling. Alternatively, commercially available, air-stable palladium precatalysts incorporating these ligands offer greater convenience and reproducibility.[5][7]

Catalyst System ComponentExamplesKey Advantages for This SubstrateTypical Loading (mol%)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Forms active catalyst in situ with appropriate ligand.1-5[3]
Recommended Ligands XPhos, SPhosHigh activity for sterically hindered and electron-poor substrates; promotes rapid reaction rates.[3][6]1.1 - 1.5 x Pd mol%
Palladium Precatalysts XPhos Pd G3, SPhos Pd G2Air- and moisture-stable solids, providing reliable formation of the active catalyst. Excellent for challenging couplings at low temperatures.[5][7]1-5

2. Choice of Base

The base is crucial for activating the boronic acid to facilitate transmetalation but can also promote protodeboronation.[8] A moderately strong base is often the best choice.

BaseFormulaKey ConsiderationsTypical Equivalents
Potassium Phosphate K₃PO₄Often the base of choice for sensitive boronic acids; effective in promoting coupling while minimizing degradation.[6][9]2.0 - 3.0
Cesium Carbonate Cs₂CO₃A strong, effective base that can be beneficial for difficult couplings.[10]2.0 - 3.0
Potassium Carbonate K₂CO₃A common, cost-effective base, though may be less effective than K₃PO₄ for this specific substrate.[6]2.0 - 3.0

3. Solvent System

A polar aprotic solvent, often in combination with water to dissolve the inorganic base, is typically used. Degassing the solvent is critical to prevent oxidation and deactivation of the catalyst.

Solvent SystemRatio (v/v)Notes
1,4-Dioxane / Water 4:1 to 10:1A very common and effective system for Suzuki couplings.
THF / Water 2:1 to 5:1Good alternative to dioxane; lower boiling point may require lower reaction temperatures.[5]
Toluene / Water 5:1 to 10:1Useful for higher temperature reactions if needed, though lower temperatures are initially recommended.

Experimental Protocols

The following protocols provide two distinct, robust methods for the Suzuki coupling of this compound with a generic aryl bromide coupling partner.

start Reaction Setup reagents Weigh & Combine: - Aryl Halide - Boronic Acid - Base - Catalyst/Precatalyst start->reagents inert Seal Vessel & Establish Inert Atmosphere (e.g., N₂ or Ar purge) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat & Stir (e.g., 60-100 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up monitor->workup quench Cool & Quench (e.g., add water) workup->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify chromatography Silica Gel Chromatography purify->chromatography product Characterize Product (NMR, MS) chromatography->product Suzuki_Cycle pd0 Pd(0)L₂ pd2_oxid Ar¹-Pd(II)L₂-X pd0->pd2_oxid Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd2_trans->product ar1x Ar¹-X (Aryl Halide) ar1x->pd2_oxid ar2b Ar²-B(OH)₂ (Boronic Acid) + Base ar2b->pd2_trans

References

Application Notes and Protocols for the Derivatization of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Carboxy-4-chloro-2-fluorophenylboronic acid is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, possessing a carboxylic acid, a boronic acid, and a halogenated phenyl ring, allows for a variety of derivatization reactions. This document provides detailed application notes and protocols for three key derivatization reactions: Suzuki-Miyaura coupling, amidation, and esterification.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the derivatization of this compound and related compounds. These conditions can serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling Reaction Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
5-bromo-2-furfuralPd(PPh₃)₄ (1.2)-K₂CO₃Toluene/Ethanol/H₂O907High3-Carboxyphenylboronic acid[1]
Aryl BromidePd₂(dba)₃ (2.5)JohnPhos (18)Cs₂CO₃THF/H₂O402.590General Protocol
Aryl ChloridePd(OAc)₂ (2)PCy₃ (4)K₃PO₄Dioxane100-12012-24VariableGeneral Protocol

Table 2: Amidation Reaction Conditions

| Amine | Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (3-Aminopropyl)triethoxysilane | EDC | - | - | Methanol | 25 | - | Good | 4-Carboxyphenylboronic acid[2] | | (3-Aminopropyl)triethoxysilane | DCC | HOSu | - | THF | 0 | - | Good | 4-Carboxyphenylboronic acid[2] | | Aniline | None (Catalyst-free) | - | - | Toluene/Methanol | 60 | 24 | Good | 4-Carboxyphenylboronic acid[2] | | General Primary/Secondary Amine | EDC | HOBt | DIPEA | DMF | 23 | 5 | Variable | General Protocol |

Table 3: Esterification Reaction Conditions

AlcoholCatalyst/ReagentAdditiveSolventTemperature (°C)TimeYield (%)Reference Compound
MethanolDry HCl (gas)-MethanolRoom Temp.Overnight944-bromo-2-chlorobenzoic acid[3][4]
tert-ButanolDCCDMAPDichloromethane0 to Room Temp.3 h76-81Monoethyl fumarate
General Primary/Secondary AlcoholDCCDMAP (cat.)DichloromethaneRoom Temp.2-12 hHighGeneral Protocol[4]

Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide. The presence of electron-withdrawing groups on the phenylboronic acid, such as the fluoro and chloro substituents in the target molecule, can enhance its reactivity in the catalytic cycle. While the carboxylic acid group can potentially coordinate to the palladium catalyst, successful couplings of carboxyphenylboronic acids have been reported without the need for a protecting group, particularly under basic reaction conditions.

Protocol 1: Direct Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from a general procedure for the Suzuki coupling of carboxyphenylboronic acids.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the aryl bromide.

  • Add a solvent mixture of toluene and ethanol (e.g., 4:1 v/v).

  • In a separate vessel, dissolve potassium carbonate in deionized water.

  • Slowly add the aqueous potassium carbonate solution to the reaction mixture with stirring.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: If the direct coupling yields are low, protection of the carboxylic acid as a methyl or ethyl ester prior to the Suzuki coupling is recommended. The ester can be subsequently hydrolyzed to the carboxylic acid.

Amidation

The carboxylic acid moiety can be readily converted to an amide via reaction with a primary or secondary amine in the presence of a coupling agent. Alternatively, a catalyst-free approach at elevated temperatures can be employed.

Protocol 2: Amidation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

This protocol is based on the amidation of 4-carboxyphenylboronic acid.[2]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the amine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Esterification

Esterification of the carboxylic acid can be achieved through various methods, including the classic Fischer esterification under acidic conditions or milder methods using coupling reagents.

Protocol 3: Fischer Esterification for Methyl Ester Synthesis

This protocol is adapted from the esterification of a similar substituted benzoic acid.[3][4]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Dry hydrogen chloride (HCl) gas or concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Suspend this compound in anhydrous methanol in a round-bottom flask.

  • Bubble dry HCl gas through the solution until saturation, or carefully add a catalytic amount of concentrated H₂SO₄.

  • Stir the reaction mixture at room temperature or gentle reflux (40-60 °C) overnight. Monitor the reaction progress by TLC.

  • Upon completion, remove the excess methanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. Further purification can be done by column chromatography if necessary.

Protocol 4: Steglich Esterification using DCC and DMAP

This method is suitable for a wider range of alcohols, including secondary and tertiary alcohols, under mild conditions.[5]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Boronic Acid and Aryl Halide in Toluene/Ethanol C Add K2CO3 solution to reaction mixture A->C B Prepare aqueous K2CO3 solution B->C D Add Pd(PPh3)4 catalyst C->D E Heat to 90°C and stir for 4-12h D->E F Cool and dilute with Ethyl Acetate and Water E->F G Separate layers and extract aqueous phase F->G H Wash organic layer with brine, dry, and filter G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Amidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Boronic Acid in DMF/DCM B Add Amine A->B C Cool to 0°C B->C D Add EDC portion-wise C->D E Warm to RT and stir for 12-24h D->E F Dilute with Ethyl Acetate E->F G Wash with 1M HCl, NaHCO3, and brine F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I Esterification_Workflow cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification A1 Suspend Boronic Acid in Methanol A2 Add Acid Catalyst (HCl or H2SO4) A1->A2 A3 Stir at RT or reflux overnight A2->A3 A4 Workup and Purification A3->A4 B1 Dissolve Boronic Acid, Alcohol, and DMAP in DCM B2 Cool to 0°C and add DCC solution B1->B2 B3 Stir at RT for 4-12h B2->B3 B4 Filter DCU and perform aqueous workup B3->B4 B5 Purification B4->B5

References

Application Notes and Protocols: 5-Carboxy-4-chloro-2-fluorophenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Carboxy-4-chloro-2-fluorophenylboronic acid is a polysubstituted aromatic compound with significant potential for application in advanced materials science. While direct experimental data for this specific molecule is limited, its unique combination of a phenylboronic acid core, a carboxylic acid group, and halogen substituents (chloro and fluoro) suggests its utility in the development of novel organic electronics, functional polymers, and sensing materials. The boronic acid moiety serves as a versatile anchor for cross-coupling reactions, the carboxylic acid group allows for covalent linkages and solubility modulation, and the halogen atoms are known to tune the electronic and photophysical properties of organic materials. This document outlines potential applications, inferred from the known roles of its constituent functional groups, and provides a hypothetical experimental protocol for its synthesis and incorporation into a material.

Potential Applications in Materials Science

The unique substitution pattern of this compound makes it a promising candidate for several advanced material applications. The applications outlined below are inferred from the well-established roles of its functional moieties in materials science.

Organic Light-Emitting Diodes (OLEDs)

Phenylboronic acids are increasingly utilized as building blocks for materials in organic electronics.[1][2][3] The halogen substituents on the phenyl ring of this compound are expected to significantly influence the electronic properties of any derived material.[4][5]

  • Host and Emitter Materials: The rigid, substituted phenyl structure can be incorporated into larger conjugated systems to create novel host or emissive materials for OLEDs. The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups can lower the HOMO and LUMO energy levels of the resulting material, potentially leading to improved charge injection and transport balance.[5]

  • Charge Transport Layers: Arylboronic acids can be used to synthesize materials for hole-transport or electron-transport layers in OLEDs.[6] The specific substitutions on this molecule could be leveraged to fine-tune the charge carrier mobility and ensure better energetic alignment between adjacent layers in an OLED stack.

Functional Polymers and Hydrogels

The presence of both a boronic acid and a carboxylic acid group offers dual functionality for polymer modification and the creation of responsive materials.

  • Stimuli-Responsive Hydrogels: Boronic acids are well-known for their ability to form reversible covalent bonds with diols.[7] This property, combined with the hydrogen-bonding capabilities of the carboxylic acid, could be exploited to create hydrogels that respond to changes in pH or the presence of specific sugars. Such materials have applications in drug delivery and tissue engineering.[8]

  • Polymer Functionalization: The carboxylic acid group provides a reactive handle for grafting onto polymer backbones via ester or amide linkages. This would allow for the introduction of the boronic acid functionality into a wide range of polymers, imparting them with new properties such as mucoadhesion or sensing capabilities.[8]

Chemical Sensors

The boronic acid group is a key component in the design of chemical sensors, particularly for saccharides.

  • Fluorescent Sensors: By incorporating this molecule into a fluorescent dye system, it is possible to design sensors where the binding of a diol to the boronic acid moiety perturbs the electronic structure of the dye, leading to a change in its fluorescence emission. The halogen and carboxyl groups can be used to modulate the binding affinity and the photophysical properties of the sensor.

Quantitative Data Summary (Inferred Properties)

Direct quantitative data for this compound in material applications is not available. However, the expected influence of its functional groups on material properties can be summarized as follows:

Functional GroupExpected Impact on Material PropertiesPotential Quantitative Metrics to Evaluate
Phenylboronic Acid - Enables Suzuki and other cross-coupling reactions for polymer synthesis.- Forms reversible covalent bonds with diols.- Reaction yield (%)- Binding constant (Ka) with diols
Carboxylic Acid - Provides a site for covalent attachment to other molecules.- Influences solubility and pH responsiveness.- pKa- Swelling ratio of derived hydrogels
Fluoro Group - Lowers HOMO/LUMO energy levels.- Can increase electron mobility and oxidative stability.[4]- Ionization potential (eV)- Electron affinity (eV)- Charge carrier mobility (cm²/Vs)
Chloro Group - Modulates electronic properties and can influence molecular packing.[4]- Crystal packing arrangement- Thin-film morphology

Experimental Protocols

The following protocols are hypothetical and based on general synthetic methods for polysubstituted phenylboronic acids and their subsequent use in materials synthesis.

Proposed Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted phenylboronic acids via a Grignard reaction.[9]

Materials:

  • 5-Bromo-2-chloro-4-fluorobenzoic acid

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Hexane

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings.

    • Dissolve 5-bromo-2-chloro-4-fluorobenzoic acid in anhydrous THF and add it dropwise to the magnesium turnings with gentle stirring.

    • If the reaction does not initiate, a small crystal of iodine can be added as an initiator.

    • Once initiated, the reaction mixture should be stirred at room temperature until the magnesium is consumed.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add trimethyl borate dropwise to the cooled solution.

    • Allow the reaction mixture to stir at -78 °C for 2 hours and then warm to room temperature overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction by slowly adding 1 M hydrochloric acid at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexane) to yield this compound.

SynthesisWorkflow start 5-Bromo-2-chloro-4-fluorobenzoic acid + Mg in THF grignard Formation of Grignard Reagent start->grignard Initiation borylation Reaction with Trimethyl Borate at -78°C grignard->borylation Addition hydrolysis Acidic Hydrolysis (1M HCl) borylation->hydrolysis Quenching workup Extraction, Drying, and Purification hydrolysis->workup Isolation product This compound workup->product Final Product

Proposed synthesis workflow for this compound.
Protocol for Incorporation into a Conjugated Polymer via Suzuki Coupling

This protocol describes a general method for using the synthesized boronic acid in a Suzuki cross-coupling polymerization.

Materials:

  • This compound

  • A dibromo-functionalized comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., aqueous K₂CO₃ solution)

  • Toluene or another suitable organic solvent

  • Phase-transfer catalyst (e.g., Aliquat 336)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, combine this compound, the dibromo comonomer, and the palladium catalyst under an argon atmosphere.

    • Add toluene and the aqueous base solution.

    • Add the phase-transfer catalyst.

  • Polymerization:

    • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the polymerization by techniques such as gel permeation chromatography (GPC) to follow the increase in molecular weight.

    • The reaction time can vary from several hours to days depending on the reactivity of the monomers.

  • Work-up and Purification:

    • After cooling to room temperature, separate the organic layer.

    • Precipitate the polymer by adding the organic solution to a non-solvent like methanol.

    • Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

    • Dry the polymer under vacuum.

    • Further purification can be performed using techniques like Soxhlet extraction or column chromatography.

PolymerizationWorkflow reactants Boronic Acid + Dibromo Comonomer + Pd Catalyst + Base + Solvent heating Reflux under Argon reactants->heating Polymerization monitoring Monitor MW by GPC heating->monitoring precipitation Precipitate in Methanol heating->precipitation Reaction Completion monitoring->heating purification Wash and Dry Polymer precipitation->purification final_polymer Purified Conjugated Polymer purification->final_polymer

General workflow for Suzuki cross-coupling polymerization.

Safety and Handling

  • This compound and its precursors should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

While direct experimental evidence is pending, the structural features of this compound strongly suggest its potential as a valuable building block in materials science. Its multifunctional nature allows for its incorporation into a variety of material platforms, including organic electronics and functional polymers. The provided hypothetical protocols offer a starting point for researchers to explore the synthesis and application of this promising compound. Further experimental investigation is warranted to fully elucidate its properties and validate its utility in the proposed applications.

References

Application Notes and Protocols for the Synthesis of Substituted Biaryl Amides using 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biaryl amides are a prominent structural motif in medicinal chemistry, frequently found in molecules targeting a diverse range of biological pathways. Their prevalence in drug discovery is attributed to their ability to form key interactions with protein targets, offering a rigid scaffold that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of these complex molecules often relies on robust and versatile cross-coupling methodologies.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-C bonds, particularly for the construction of biaryl systems. This reaction involves the palladium-catalyzed coupling of an organoboron species, such as a boronic acid, with an organic halide. The use of functionalized boronic acids allows for the direct incorporation of diverse chemical handles into the target molecule.

5-Carboxy-4-chloro-2-fluorophenylboronic acid is a valuable building block for the synthesis of biaryl amides. The presence of the carboxylic acid group provides a convenient point for subsequent amide bond formation, while the chloro and fluoro substituents can influence the electronic properties and metabolic stability of the final compound. This document provides detailed protocols and application notes for the synthesis of substituted biaryl amides utilizing this key reagent, with a focus on practical laboratory implementation. Applications of the resulting biaryl amides include the development of muscarinic acetylcholine receptor subtype M1 agonists.[1][2]

Synthesis Pathway Overview

The synthesis of substituted biaryl amides using this compound typically follows a two-step sequence. The first key step is a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl or heteroaryl halide. This reaction forms the biaryl carboxylic acid intermediate. The second step involves the coupling of this intermediate with a desired amine to form the final biaryl amide product.

Synthesis_Pathway BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki ArylHalide Aryl/Heteroaryl Halide ArylHalide->Suzuki BiarylAcid Biaryl Carboxylic Acid Intermediate Suzuki->BiarylAcid AmideCoupling Amide Coupling BiarylAcid->AmideCoupling Amine Amine (R-NH2) Amine->AmideCoupling FinalProduct Substituted Biaryl Amide AmideCoupling->FinalProduct

General synthesis pathway for substituted biaryl amides.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Carboxylic Acid Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 equivalents) and SPhos (0.1 equivalents) to the flask under a positive flow of the inert gas.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Acidify the aqueous layer with 1 M HCl to precipitate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude biaryl carboxylic acid can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Amide Coupling for the Synthesis of the Final Biaryl Amide

This protocol outlines a standard procedure for the formation of the amide bond from the biaryl carboxylic acid intermediate.

Materials:

  • Biaryl carboxylic acid intermediate (from Protocol 1)

  • Desired amine (1.1 equivalents)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the biaryl carboxylic acid intermediate (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude biaryl amide can be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the synthesis of biaryl amides using this compound, based on analogous transformations found in the literature.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions and Yields

EntryAryl Halide PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanilinePd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Dioxane/H₂O (4:1)100475-85
23-Bromo-N,N-dimethylanilinePdCl₂(dppf) (5)-Cs₂CO₃ (2)Toluene/H₂O (10:1)90670-80
32-BromopyridinePd(PPh₃)₄ (5)-K₃PO₄ (3)DMF/H₂O (5:1)110865-75
44-Chloro-2-methoxyanilinePd₂(dba)₃ (2.5)XPhos (7.5)K₃PO₄ (3)t-AmylOH/H₂O (10:1)1001260-70

Table 2: Amide Coupling Conditions and Yields

EntryAmine PartnerCoupling Reagent (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PiperidineHATU (1.2)DIPEA (3)DMFRT385-95
2BenzylamineEDCI (1.5) / HOBt (1.5)NMM (3)DCMRT480-90
3AnilineT3P (1.5)Pyridine (3)Ethyl AcetateRT675-85
4MorpholineCOMU (1.2)DIPEA (3)DMFRT290-98

Yields are representative and may vary depending on the specific substrates and reaction scale.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the two-step synthesis of substituted biaryl amides.

Experimental_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_amide Step 2: Amide Coupling S_Setup Reaction Setup: - Boronic Acid - Aryl Halide - Base S_Inert Inert Atmosphere (N2 or Ar) S_Setup->S_Inert S_Cat Add Catalyst & Ligand S_Inert->S_Cat S_Solvent Add Degassed Solvent S_Cat->S_Solvent S_React Heat & Stir (Monitor by TLC/LC-MS) S_Solvent->S_React S_Workup Work-up: - Cool, Dilute - Extract, Wash S_React->S_Workup S_Purify Purification: - Chromatography or - Recrystallization S_Workup->S_Purify S_Product1 Biaryl Carboxylic Acid S_Purify->S_Product1 A_Setup Reaction Setup: - Biaryl Carboxylic Acid - Amine S_Product1->A_Setup Intermediate A_Reagents Add Coupling Reagent & Base in DMF A_Setup->A_Reagents A_React Stir at RT (Monitor by TLC/LC-MS) A_Reagents->A_React A_Workup Work-up: - Quench, Extract - Wash A_React->A_Workup A_Purify Purification: - Chromatography A_Workup->A_Purify A_FinalProduct Final Biaryl Amide A_Purify->A_FinalProduct

Detailed workflow for the two-step synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Suzuki Coupling: Low or no conversion- Inactive catalyst- Insufficiently degassed solvent- Poor quality base- Water content in solvent mixture is critical- Use fresh palladium catalyst and ligand- Ensure thorough degassing of solvents- Use anhydrous base or dry it before use- Optimize the solvent ratio
Suzuki Coupling: Protodeboronation of boronic acid- Reaction temperature too high- Prolonged reaction time- Base is too strong- Lower the reaction temperature- Monitor the reaction closely and stop when complete- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃)
Amide Coupling: Low yield- Incomplete activation of carboxylic acid- Sterically hindered amine or acid- Side reactions- Use a more powerful coupling reagent (e.g., HATU, COMU)- Increase reaction temperature slightly- Ensure anhydrous conditions
Purification: Difficulty in separating product- Co-elution with byproducts- Product instability on silica gel- Optimize chromatography solvent system- Try reverse-phase chromatography- Consider purification by crystallization

Conclusion

The synthesis of substituted biaryl amides using this compound is a robust and versatile strategy for accessing a wide range of compounds with potential therapeutic applications. The two-step sequence, involving a Suzuki-Miyaura cross-coupling followed by an amide bond formation, allows for significant molecular diversity. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery to successfully implement this synthetic route in their laboratories. Careful optimization of reaction conditions, particularly for the Suzuki-Miyaura coupling step, is crucial for achieving high yields and purity of the desired biaryl amide products.

References

Application Notes and Protocols for the Preparation of Kinesin Spindle Protein (KSP) Inhibitors using 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and evaluation of a representative Kinesin Spindle Protein (KSP) inhibitor incorporating a 5-carboxy-4-chloro-2-fluorophenyl moiety. KSP, also known as Eg5, is a crucial motor protein for the formation of the bipolar mitotic spindle, making it an attractive target for the development of novel anti-cancer therapeutics. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.

The following protocols describe a multi-step synthesis of a hypothetical, yet plausible, KSP inhibitor with a 2,4-diaryl-2,5-dihydropyrrole core. This class of compounds has been identified as potent KSP inhibitors. The key step in this synthetic route is a Suzuki-Miyaura cross-coupling reaction utilizing 5-Carboxy-4-chloro-2-fluorophenylboronic acid to introduce the desired substituted aryl group.

Representative KSP Inhibitor:

Compound 1: 4-(4-(1H-pyrrol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl)-2-chloro-5-fluorobenzoic acid

While the synthesis of this specific molecule may not be explicitly documented in peer-reviewed literature, the following protocols are based on established and reliable synthetic methodologies for this class of compounds.

Data Presentation

The following table summarizes the expected yields for each synthetic step and representative biological data for the final compound.

StepReactionProductExpected Yield (%)Biological ActivityIC50 (nM)
1Boc Protection of Pyrrole1-(tert-butoxycarbonyl)pyrrole95-99--
2Vilsmeier-Haack Formylation2-formyl-1-(tert-butoxycarbonyl)pyrrole80-85--
3Wittig Reaction1-(tert-butoxycarbonyl)-2-(2-nitrovinyl)pyrrole75-80--
4Michael AdditionDiethyl 2-(1-(tert-butoxycarbonyl)pyrrol-2-yl)-3-nitropropylmalonate70-75--
5Reductive Cyclization4-(1-(tert-butoxycarbonyl)pyrrol-2-yl)-2,5-dihydropyrrole60-65--
6Suzuki-Miyaura CouplingCompound 1 50-60KSP ATPase Inhibition15
7---Anti-proliferative (HeLa cells)50

Experimental Protocols

Synthesis of 4-(4-(1H-pyrrol-2-yl)-2,5-dihydro-1H-pyrrol-2-yl)-2-chloro-5-fluorobenzoic acid (Compound 1)

Materials:

  • This compound

  • Pyrrole

  • Di-tert-butyl dicarbonate (Boc)2O

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Nitromethane

  • Methylamine

  • Diethyl malonate

  • Sodium ethoxide

  • Iron powder

  • Ammonium chloride

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl)

Step 1: Synthesis of 1-(tert-butoxycarbonyl)pyrrole

  • To a solution of pyrrole (1.0 eq) in THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over MgSO4, filter, and concentrate under reduced pressure to afford 1-(tert-butoxycarbonyl)pyrrole as a colorless oil.

Step 2: Synthesis of 2-formyl-1-(tert-butoxycarbonyl)pyrrole

  • To a solution of 1-(tert-butoxycarbonyl)pyrrole (1.0 eq) in DMF at 0 °C, add POCl3 (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water and neutralize with saturated aqueous NaHCO3.

  • Extract with EtOAc, wash the organic layer with brine, dry over MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography (Hexanes:EtOAc gradient) to yield 2-formyl-1-(tert-butoxycarbonyl)pyrrole.

Step 3: Synthesis of 1-(tert-butoxycarbonyl)-2-(2-nitrovinyl)pyrrole

  • To a solution of 2-formyl-1-(tert-butoxycarbonyl)pyrrole (1.0 eq) and nitromethane (5.0 eq) in methanol, add a solution of methylamine (40% in water, 2.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate to give 1-(tert-butoxycarbonyl)-2-(2-nitrovinyl)pyrrole, which can be used in the next step without further purification.

Step 4: Synthesis of Diethyl 2-(1-(tert-butoxycarbonyl)pyrrol-2-yl)-3-nitropropylmalonate

  • To a solution of diethyl malonate (1.5 eq) in ethanol, add sodium ethoxide (1.5 eq) at 0 °C.

  • Stir for 30 minutes, then add a solution of 1-(tert-butoxycarbonyl)-2-(2-nitrovinyl)pyrrole (1.0 eq) in ethanol.

  • Stir the reaction at room temperature for 12 hours.

  • Neutralize with 1M HCl and extract with EtOAc.

  • Wash the organic layer with brine, dry over MgSO4, filter, and concentrate.

  • Purify by column chromatography to obtain diethyl 2-(1-(tert-butoxycarbonyl)pyrrol-2-yl)-3-nitropropylmalonate.

Step 5: Synthesis of 4-(1-(tert-butoxycarbonyl)pyrrol-2-yl)-2,5-dihydropyrrole

  • To a solution of diethyl 2-(1-(tert-butoxycarbonyl)pyrrol-2-yl)-3-nitropropylmalonate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux for 4 hours.

  • Filter the hot reaction mixture through a pad of celite and wash with ethanol.

  • Concentrate the filtrate and extract with EtOAc.

  • Wash the organic layer with brine, dry over MgSO4, filter, and concentrate.

  • Purify by column chromatography to yield 4-(1-(tert-butoxycarbonyl)pyrrol-2-yl)-2,5-dihydropyrrole.

Step 6: Suzuki-Miyaura Coupling to Synthesize Compound 1

  • In a reaction vessel, combine 4-(1-(tert-butoxycarbonyl)pyrrol-2-yl)-2,5-dihydropyrrole (1.0 eq), this compound (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (3.0 eq).

  • Add a mixture of THF and water (4:1).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the Boc-protected precursor of Compound 1.

  • To a solution of the Boc-protected precursor in DCM, add trifluoroacetic acid (10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify by preparative HPLC to yield Compound 1 .

Mandatory Visualizations

G cluster_synthesis Synthesis of KSP Inhibitor Start Start Pyrrole Pyrrole Start->Pyrrole Boc_Protection Boc Protection Pyrrole->Boc_Protection Formylation Vilsmeier-Haack Formylation Boc_Protection->Formylation Wittig_Reaction Wittig Reaction Formylation->Wittig_Reaction Michael_Addition Michael Addition Wittig_Reaction->Michael_Addition Reductive_Cyclization Reductive Cyclization Michael_Addition->Reductive_Cyclization Suzuki_Coupling Suzuki-Miyaura Coupling Reductive_Cyclization->Suzuki_Coupling Boronic_Acid This compound Boronic_Acid->Suzuki_Coupling Deprotection Boc Deprotection Suzuki_Coupling->Deprotection Final_Product Compound 1 Deprotection->Final_Product

Caption: Synthetic workflow for the preparation of the representative KSP inhibitor.

G cluster_pathway KSP (Eg5) Signaling Pathway and Inhibition Mitosis Mitosis Prophase Prophase Mitosis->Prophase KSP_Eg5 KSP (Eg5) Motor Protein Prophase->KSP_Eg5 Centrosome_Separation Centrosome Separation Bipolar_Spindle Bipolar Spindle Formation Centrosome_Separation->Bipolar_Spindle Monopolar_Spindle Monopolar Spindle Formation Centrosome_Separation->Monopolar_Spindle fails, leading to Metaphase Metaphase Bipolar_Spindle->Metaphase Chromosome_Alignment Chromosome Alignment Metaphase->Chromosome_Alignment Anaphase Anaphase Chromosome_Alignment->Anaphase Cell_Division Successful Cell Division Anaphase->Cell_Division KSP_Inhibitor KSP Inhibitor (e.g., Compound 1) KSP_Inhibitor->KSP_Eg5 inhibits KSP_Eg5->Centrosome_Separation drives Mitotic_Arrest Mitotic Arrest Monopolar_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Application Notes and Protocols: Synthesis of GABA α2/3 Agonist Precursors using 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The GABAA receptor, a ligand-gated ion channel, possesses multiple subtypes determined by its subunit composition (e.g., α1-6, β1-3, γ1-3). Modulation of these subtypes offers a promising avenue for therapeutic intervention in various neurological and psychiatric disorders. Specifically, agonists targeting the α2 and α3 subunits are of significant interest for the development of anxiolytic drugs with a reduced side-effect profile, such as sedation, which is commonly associated with non-selective benzodiazepines that act on the α1 subunit.

The synthesis of selective GABA α2/3 agonists often involves the construction of a biaryl core structure. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. This application note provides a detailed, representative protocol for the use of 5-Carboxy-4-chloro-2-fluorophenylboronic acid as a key building block in the synthesis of a biaryl precursor for GABA α2/3 agonists via a palladium-catalyzed Suzuki-Miyaura coupling reaction. While this specific reaction is presented as a scientifically plausible example, the conditions are based on established protocols for structurally similar substrates.

Signaling Pathways and Experimental Workflow

The development of subtype-selective GABA α2/3 agonists is predicated on the differential roles of GABAA receptor subunits in mediating the effects of GABAergic compounds. The following diagram illustrates the targeted signaling pathway and the general synthetic workflow.

GABA_Signaling_and_Synthesis cluster_signaling Targeted GABAergic Signaling cluster_synthesis Synthetic Workflow GABA GABA GABA_A_alpha23 GABA-A α2/α3 Receptor GABA->GABA_A_alpha23 Binds to GABA_A_alpha1 GABA-A α1 Receptor GABA->GABA_A_alpha1 Binds to Anxiolysis Anxiolytic Effect GABA_A_alpha23->Anxiolysis Leads to Sedation Sedative Effect GABA_A_alpha1->Sedation Leads to Agonist α2/α3 Selective Agonist Agonist->GABA_A_alpha23 Potentiates Boronic_Acid 5-Carboxy-4-chloro- 2-fluorophenylboronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Heterocyclic Halide (e.g., Bromo-pyrimidine) Aryl_Halide->Suzuki_Coupling Biaryl_Precursor Biaryl Carboxylic Acid Precursor Suzuki_Coupling->Biaryl_Precursor Further_Modification Further Functionalization (e.g., Amidation) Biaryl_Precursor->Further_Modification Final_Agonist Final GABA α2/3 Agonist Further_Modification->Final_Agonist

Figure 1: Targeted GABAergic signaling and synthetic workflow.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

The successful synthesis of the target biaryl compound is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving functionalized phenylboronic acids.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos)Pd(OAc)₂ with a phosphine ligand (e.g., SPhos)
Ligand (if applicable) N/AXPhosSPhos
Base K₂CO₃ (aq. solution)Cs₂CO₃ (solid)K₃PO₄ (solid)
Solvent System Dioxane/H₂OToluene/H₂ODMF
Temperature 80-100 °C90-110 °C85-100 °C
Reaction Time 4-12 hours6-18 hours2-8 hours
Typical Yield 60-85%70-95%65-90%

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a biaryl carboxylic acid, a key intermediate for a GABA α2/3 agonist, via the Suzuki-Miyaura coupling of this compound with a generic heterocyclic bromide (e.g., 2-amino-5-bromopyrimidine).

Materials:

  • This compound (1.0 eq)

  • 2-Amino-5-bromopyrimidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound, 2-amino-5-bromopyrimidine, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ and XPhos to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired biaryl carboxylic acid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Downstream Processing:

The resulting biaryl carboxylic acid can be further functionalized, for instance, through an amidation reaction to install the desired side chain, leading to the final GABA α2/3 agonist.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Boronic Acid, Aryl Halide, and Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Catalyst Add Pd Catalyst and Ligand Inert_Atmosphere->Catalyst Solvent Add Degassed Solvent System Catalyst->Solvent Heating Heat with Stirring (90-100 °C) Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed, generalized protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions utilizing 5-Carboxy-4-chloro-2-fluorophenylboronic acid. This trifunctional boronic acid is a valuable building block for the synthesis of complex biaryl and poly-substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of electron-withdrawing fluoro and chloro substituents, a sterically demanding carboxylic acid group, and the potential for ortho-substitution present unique challenges that require careful optimization of reaction conditions. These protocols offer robust starting points for researchers to develop specific applications.

Due to the limited availability of specific experimental data for this compound in the public domain, the following protocols are based on established methodologies for structurally similar and electronically demanding substrates. Optimization of catalysts, ligands, bases, and solvents will be critical for achieving high yields and purity.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Carboxylic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and organoboron compounds. The reaction of this compound with various aryl and heteroaryl halides can produce a diverse library of biaryl carboxylic acids, which are privileged structures in many pharmaceutical agents.[1][2][3]

Reaction Scheme:
Experimental Protocol (General Procedure)
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a magnetic stir bar.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a specific ligand (e.g., SPhos, XPhos, 4-10 mol%). For sterically hindered or deactivated substrates, specialized catalysts and ligands are recommended.[4][5]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) and a degassed aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.

Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling
ParameterRecommended Conditions & Remarks
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands. For challenging couplings, consider pre-catalysts like (XPhos)Pd G3.[6]
Ligand For hindered substrates: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). For electron-deficient substrates: Electron-rich phosphines.[4][5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄. The choice of base can significantly impact the reaction rate and yield.[7]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O. Anhydrous conditions may be beneficial in some cases to prevent protodeboronation.
Temperature 80-110 °C. Microwave irradiation can sometimes accelerate the reaction.[8]
Equivalents of Boronic Acid 1.2 - 1.5 equivalents are typically used to drive the reaction to completion.

Heck Reaction: Synthesis of Substituted Cinnamic Acid Derivatives

The Heck reaction facilitates the coupling of unsaturated halides with alkenes.[9] When using an arylboronic acid as the aryl source, an oxidative Heck reaction is often employed, which requires an oxidant to regenerate the active Pd(II) catalyst.[10][11] This approach can be used to synthesize substituted cinnamic acid derivatives from this compound and various alkenes.

Reaction Scheme:
Experimental Protocol (General Procedure for Oxidative Heck Reaction)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the alkene (1.5-2.0 equiv) in a suitable solvent (e.g., DMF or acetone).

  • Catalyst and Additives: Add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand if necessary (e.g., a bipyridine or phenanthroline derivative), and an oxidant (e.g., benzoquinone, Cu(OAc)₂, or under an oxygen atmosphere).[11] Some protocols may proceed without an external oxidant.[10]

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography to yield the desired product.

Data Presentation: Reaction Parameters for Oxidative Heck Reaction
ParameterRecommended Conditions & Remarks
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂.
Ligand Often ligand-free, but bipyridine or phenanthroline ligands can be beneficial.[11]
Oxidant Benzoquinone, Cu(OAc)₂, O₂ (balloon). Some modern protocols are oxidant-free.[10]
Solvent DMF, DMAc, Acetone.
Temperature 60-100 °C.
Substrate Scope Electron-deficient alkenes (e.g., acrylates, styrenes) are common coupling partners.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] A variation of this reaction involves the coupling of arylboronic acids with terminal alkynes, often requiring a co-catalyst system.[13]

Reaction Scheme:
Experimental Protocol (General Procedure)
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

  • Work-up: Dilute the reaction mixture with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Reaction Parameters for Sonogashira-type Coupling
ParameterRecommended Conditions & Remarks
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂.
Co-catalyst CuI is the most common co-catalyst. Copper-free conditions have also been developed.
Base Et₃N, i-Pr₂NH, Cs₂CO₃.
Solvent THF, DMF, Toluene.
Temperature Room temperature to 80 °C.
Remarks The presence of the carboxylic acid may require the use of a stronger base or protection of the acid functionality.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-Aryl' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Aryl' pd2_trans->product boronate Aryl'-B(OH)3- boronate->pd2_trans Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Carboxylic Acid Synthesis

Experimental_Workflow start Start | {Aryl Halide | this compound} reagents Reagents Palladium Catalyst Ligand Base Solvent start->reagents reaction Reaction Setup Inert Atmosphere Heating & Stirring reagents->reaction workup Work-up Quenching Extraction Drying reaction->workup purification Purification Column Chromatography Recrystallization workup->purification product Product | Biaryl Carboxylic Acid purification->product

Caption: A typical experimental workflow for the synthesis of biaryl carboxylic acids.

Hypothetical Signaling Pathway in Drug Discovery

The products of these cross-coupling reactions, particularly biaryl carboxylic acids and diaryl ethers, are common motifs in drugs targeting various signaling pathways. For instance, diaryl ether derivatives have been investigated as inhibitors of enzymes in parasitic pathways, such as the enoyl-acyl carrier protein reductase (ENR) in Toxoplasma gondii.[14]

Signaling_Pathway cluster_parasite Parasite Cell drug Diaryl Ether Inhibitor (Synthesized Compound) enr Enoyl-ACP Reductase (ENR) drug->enr Inhibition fasii Type II Fatty Acid Synthesis (FAS-II) enr->fasii Catalyzes parasite Parasite Survival fasii->parasite Essential for

Caption: Hypothetical inhibition of a parasitic enzyme by a synthesized diaryl ether.

References

Application Notes and Protocols for Base Selection in Suzuki Coupling with 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[2]

This document provides detailed application notes and protocols for the selection of an appropriate base for the Suzuki coupling of a particularly challenging substrate: 5-Carboxy-4-chloro-2-fluorophenylboronic acid . This boronic acid is characterized by the presence of multiple electron-withdrawing groups (a carboxylic acid, a chloro group, and a fluoro group), which render it electron-deficient and susceptible to side reactions such as protodeboronation.[3][4] The presence of the carboxylic acid functionality also introduces base sensitivity, further complicating the choice of reaction conditions.

Challenges in the Suzuki Coupling of this compound

The unique substitution pattern of this compound presents several challenges that must be addressed through careful selection of the base and other reaction parameters:

  • Electron Deficiency: The cumulative electron-withdrawing effect of the carboxyl, chloro, and fluoro substituents decreases the nucleophilicity of the boronic acid, which can slow down the rate of transmetalation.[5]

  • Protodeboronation: The presence of the ortho-fluoro substituent can increase the propensity for protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[4]

  • Carboxylic Acid Reactivity: The acidic proton of the carboxylic acid will react with the base. Therefore, a sufficient excess of the base must be used. Furthermore, the resulting carboxylate can potentially coordinate to the palladium catalyst, influencing its activity.

  • Steric Hindrance: The ortho-fluoro and chloro substituents may introduce some steric hindrance around the boron center, potentially impeding the approach of the palladium complex during transmetalation.[6]

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base is essential for the activation of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is generally accepted that the base facilitates the formation of a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- Activation Base Base Base->R-B(OH)3- R-B(OH)3-->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2)

Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle

Comparative Analysis of Bases

The selection of the base is a critical parameter for a successful Suzuki coupling with this compound. A balance must be struck between a base that is strong enough to promote transmetalation but mild enough to avoid decomposition of the starting material and product. Both inorganic and organic bases can be employed, with inorganic bases being more common.

BaseStrengthCommon Solvent(s)AdvantagesDisadvantages
K₂CO₃ ModerateToluene/Water, Dioxane/WaterCost-effective, widely available, generally good for substrates with sensitive functional groups.May require higher temperatures or longer reaction times.
K₃PO₄ ModerateToluene, Dioxane, THFOften provides higher yields and faster reactions than carbonates. Good for sterically hindered substrates.Can be more basic than carbonates, potentially leading to side reactions.
Cs₂CO₃ StrongDioxane, Toluene, DMFHighly effective, often used for challenging couplings.More expensive, can promote protodeboronation with sensitive substrates.
KF WeakTHF, TolueneMild conditions, suitable for base-labile substrates.[2]Often requires anhydrous conditions and may be less effective.
Organic Amines (e.g., Et₃N, DIPEA)WeakTHF, TolueneUseful in anhydrous conditions and for specific substrates.Generally less effective than inorganic bases for this type of coupling.[7]

Experimental Protocols

The following protocols are provided as a starting point for the optimization of the Suzuki coupling of this compound with a generic aryl bromide. It is crucial to screen different bases to determine the optimal conditions for a specific coupling partner.

General Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a reaction vessel. B Add degassed solvent. A->B C Purge with inert gas (Ar or N₂). B->C D Add palladium catalyst and ligand. C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC, GC/MS, or LC/MS. E->F G Cool the reaction to room temperature. F->G H Perform aqueous work-up to remove inorganic salts. G->H I Extract with an organic solvent. H->I J Dry, filter, and concentrate the organic phase. I->J K Purify the crude product by column chromatography or recrystallization. J->K

Diagram 2: General Experimental Workflow for Suzuki Coupling
Protocol 1: Using Potassium Carbonate (K₂CO₃)

This protocol employs a moderately strong and cost-effective base, which is a good starting point for substrates with base-sensitive functional groups.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • Toluene/Ethanol/Water (4:1:1)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound, the aryl bromide, and K₂CO₃.

  • Add the degassed solvent mixture (Toluene/Ethanol/Water).

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Using Potassium Phosphate (K₃PO₄)

This protocol utilizes a slightly stronger base that can often lead to higher yields and shorter reaction times, particularly with sterically hindered substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane/Water (10:1)

  • Reaction vessel

  • Magnetic stirrer and heating block

  • Inert gas supply

Procedure:

  • In a reaction vessel, combine this compound, the aryl bromide, and K₃PO₄.

  • Add the degassed 1,4-Dioxane/Water solvent mixture.

  • Seal the vessel and purge with an inert gas for 15-20 minutes.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent and add it to the main reaction vessel under a positive flow of inert gas.

  • Heat the reaction to 100-110 °C and stir vigorously.

  • Monitor the reaction progress (typically 4-12 hours).

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Protocol 3: Using a Weak Base (Potassium Fluoride - KF)

This protocol is recommended when protodeboronation is a significant side reaction. The use of a weaker base under anhydrous conditions can help to minimize this undesired pathway.[2]

Materials:

  • This compound (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • PCy₃ (0.04 equiv)

  • Anhydrous KF (powdered) (3.0 equiv)

  • Anhydrous THF

  • Reaction vessel

  • Magnetic stirrer and heating block

  • Inert gas supply

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound, the aryl bromide, and anhydrous KF.

  • Add anhydrous THF via syringe.

  • Degas the mixture by bubbling the inert gas through it for 15 minutes.

  • Add Pd(OAc)₂ and PCy₃ to the reaction mixture.

  • Heat the reaction to reflux (approximately 66 °C).

  • Monitor the reaction progress (typically 12-24 hours).

  • After completion, cool the reaction and quench with water.

  • Follow steps 8-10 from Protocol 1 for workup and purification.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperature.Use a fresh batch of catalyst, ensure the base is anhydrous (if required) and in sufficient excess, increase the reaction temperature. Consider a more active ligand.
Protodeboronation Base is too strong, presence of water.Switch to a weaker base (e.g., KF, K₂CO₃), use anhydrous solvents, or consider a base-free protocol if available.[8]
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Thoroughly degas all solvents and the reaction mixture. Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently.
Poor Solubility Inappropriate solvent system.Screen different solvent mixtures (e.g., Toluene/Water, Dioxane/Water, DMF/Water) to ensure all reactants are sufficiently soluble.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but achievable transformation. Careful selection of the base is paramount to success. A screening of different bases, starting with milder conditions (e.g., K₂CO₃) and progressing to stronger bases (e.g., K₃PO₄) if necessary, is highly recommended. For substrates particularly prone to protodeboronation, the use of a weak base like KF under anhydrous conditions should be considered. The protocols and data presented in these application notes provide a comprehensive guide for researchers to optimize their synthetic strategies for this and other similarly challenging substrates.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura coupling reactions involving 5-Carboxy-4-chloro-2-fluorophenylboronic acid. This resource addresses common side reactions and offers detailed experimental protocols to help optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?

A1: Due to its specific substitution pattern, this compound is susceptible to several side reactions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common issue with electron-deficient arylboronic acids.[1] The presence of water and strong bases can facilitate this side reaction.

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl is another prevalent side reaction, especially in the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2] Electron-deficient boronic acids have a higher tendency to undergo homocoupling.[3]

  • Decarboxylation: The loss of the carboxylic acid group can occur under the thermal and basic conditions of the Suzuki coupling, leading to the formation of byproducts. While less common than protodeboronation and homocoupling, it should be considered, especially at elevated temperatures.

  • Dehalogenation: Reductive cleavage of the C-Cl bond on either the boronic acid or the coupling partner can occur, leading to the formation of dehalogenated byproducts.[4]

Q2: Why is my reaction yield low when using this specific boronic acid?

A2: Low yields are often a result of the aforementioned side reactions. The electron-withdrawing nature of the fluorine, chlorine, and carboxylic acid groups makes the boronic acid more susceptible to protodeboronation and homocoupling.[5] Additionally, the ortho-fluoro and ortho-chloro substituents introduce steric hindrance, which can slow down the desired cross-coupling reaction, allowing more time for side reactions to occur.[4] Catalyst deactivation and suboptimal reaction conditions can also contribute significantly to low yields.

Q3: How can I minimize protodeboronation?

A3: To suppress protodeboronation, consider the following strategies:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation. Opt for milder bases such as K₃PO₄, Cs₂CO₃, or KF.[6]

  • Anhydrous Conditions: Minimize the presence of water, which acts as a proton source. Use anhydrous solvents and reagents.[7]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition. The active boronic acid is then released slowly during the reaction.[8]

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[6]

Q4: What are the best practices to avoid homocoupling?

A4: Homocoupling can be minimized by:

  • Rigorous Exclusion of Oxygen: Degas all solvents and reagents thoroughly and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the oxidation of Pd(0) to Pd(II), which can facilitate homocoupling.[9]

  • Use of Pd(0) Catalysts: Pre-activated Pd(0) catalysts, such as Pd(PPh₃)₄, are often preferred over Pd(II) sources like Pd(OAc)₂, as the in situ reduction of Pd(II) can sometimes be inefficient and lead to homocoupling.[9]

  • Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of the desired cross-coupling, outcompeting the homocoupling side reaction.[9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during Suzuki coupling with this compound.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst and ligand. - Ensure ligands are stored under an inert atmosphere to prevent oxidation. - Consider using a pre-activated Pd(0) catalyst.
Protodeboronation - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). - Use anhydrous solvents and reagents. - Convert the boronic acid to its pinacol ester. - Lower the reaction temperature.
Steric Hindrance - Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to promote oxidative addition and reductive elimination. - Increase the reaction temperature cautiously, monitoring for decomposition.
Poor Solubility - Choose a solvent system that ensures the solubility of all reactants (e.g., dioxane/water, DMF, toluene). - The carboxylate salt of the boronic acid may have different solubility; consider this when choosing your base and solvent.
Problem 2: Significant Formation of Homocoupling Byproduct
Possible Cause Troubleshooting Steps
Presence of Oxygen - Thoroughly degas all solvents and reagents (e.g., by sparging with argon for 15-30 minutes). - Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
Inefficient Pd(II) to Pd(0) Reduction - Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). - If using a Pd(II) source, consider adding a reducing agent, though this can add complexity.
Slow Reductive Elimination - Employ bulky, electron-rich phosphine ligands to accelerate this step.
Problem 3: Presence of Decarboxylated or Dehalogenated Byproducts
Possible Cause Troubleshooting Steps
High Reaction Temperature - Lower the reaction temperature to the minimum required for the reaction to proceed.
Choice of Base - Very strong bases might promote these side reactions. Screen milder bases.
Catalyst System - Certain catalyst/ligand combinations may be more prone to these side reactions. Experiment with different ligands.

Data Presentation

The following table summarizes representative yields of desired products versus common side products in Suzuki couplings of electron-deficient arylboronic acids under various conditions. Note that this data is for analogous systems and actual yields with this compound may vary.

Boronic Acid Conditions (Catalyst, Base, Solvent, Temp) Desired Product Yield (%) Protodeboronation (%) Homocoupling (%) Reference
4-Formylphenylboronic acidPd(OAc)₂/SPhos, K₃PO₄, Dioxane/H₂O, 80°C855-10<5[5]
4-Trifluoromethylphenylboronic acidPd(dppf)Cl₂, Cs₂CO₃, DMF, 100°C7810-155-7General observation for electron-deficient systems
2-Fluorophenylboronic acidPd₂(dba)₃/XPhos, K₂CO₃, Toluene, 110°C92<5<3General observation for electron-deficient systems

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling to Minimize Side Reactions

This protocol is a starting point and may require optimization for your specific coupling partner.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of the Pinacol Ester of this compound

Part A: Esterification

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.

  • Set up a Dean-Stark apparatus to remove water.

  • Heat the mixture to reflux until no more water is collected.

  • Cool the reaction mixture and remove the toluene under reduced pressure. The resulting pinacol ester can often be used without further purification.

Part B: Suzuki Coupling with the Pinacol Ester

Follow the general procedure in Protocol 1, substituting the boronic acid with its pinacol ester. A fluoride source like CsF can be an effective base in this case.

Visualizations

Suzuki_Side_Reactions Start Aryl Halide + This compound Desired_Product Cross-Coupled Product Start->Desired_Product Suzuki Coupling (Desired Pathway) Side_Products Side Products Start->Side_Products Side Reactions Protodeboronation Protodeboronation Product Side_Products->Protodeboronation Homocoupling Homocoupling Product Side_Products->Homocoupling Decarboxylation Decarboxylation Product Side_Products->Decarboxylation

Caption: Competing pathways in the Suzuki coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Solvent) Start->Check_Conditions Identify_Side_Product Identify Major Side Product (TLC, LC-MS, NMR) Check_Reagents->Identify_Side_Product Check_Conditions->Identify_Side_Product Protodeboronation Protodeboronation Identify_Side_Product->Protodeboronation H-substituted arene Homocoupling Homocoupling Identify_Side_Product->Homocoupling Dimer of boronic acid Optimize_Base Use Milder Base (K3PO4, Cs2CO3) Protodeboronation->Optimize_Base Anhydrous Use Anhydrous Conditions Protodeboronation->Anhydrous Degas Improve Degassing Use Pd(0) source Homocoupling->Degas Optimize_Ligand Screen Bulky Ligands Homocoupling->Optimize_Ligand

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Deboronation of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deboronation of 5-Carboxy-4-chloro-2-fluorophenylboronic acid during chemical reactions.

Troubleshooting Guide

Issue: Low or no yield in Suzuki-Miyaura coupling reaction.

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and observing very low yields of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura coupling reactions involving electron-deficient boronic acids like this compound are often attributed to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. The electron-withdrawing nature of the carboxyl, chloro, and fluoro substituents on the phenyl ring can make this substrate particularly susceptible to deboronation under certain conditions.

Here are the key factors to investigate and optimize:

  • Base Selection: The choice and strength of the base are critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.

    • Recommendation: If you are using strong bases like NaOH or KOH, consider switching to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The use of weaker bases can often suppress the rate of deboronation.

  • Reaction Temperature: Higher temperatures can increase the rate of both the desired coupling and the undesired deboronation.

    • Recommendation: Try running the reaction at a lower temperature. If the reaction is too slow at lower temperatures, a careful balance must be found. Consider using a more active catalyst system that allows for lower reaction temperatures.

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand can significantly influence the relative rates of the productive coupling and the deboronation side reaction.

    • Recommendation: For challenging, electron-deficient boronic acids, consider using modern, highly active catalyst systems. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) in combination with a palladium precatalyst (e.g., G3 or G4 palladacycles) are often effective as they can promote the desired catalytic cycle at lower temperatures and with faster kinetics.

  • Solvent System: The solvent can influence the solubility of the reagents and the stability of the boronic acid.

    • Recommendation: Anhydrous solvents are generally preferred to minimize protodeboronation. However, some water is often necessary for the Suzuki-Miyaura reaction to proceed. A common solvent system is a mixture of an organic solvent like dioxane or THF with a small amount of water. Optimizing the ratio of the organic solvent to water can be beneficial.

  • Reaction Time: Prolonged reaction times can lead to increased degradation of the boronic acid.

    • Recommendation: Monitor the reaction progress closely using techniques like TLC, LC-MS, or NMR. Aim to stop the reaction as soon as the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions.

Issue: Observing a significant amount of 4-chloro-2-fluorobenzoic acid as a byproduct.

Question: My reaction mixture shows a significant peak corresponding to 4-chloro-2-fluorobenzoic acid. Is this related to the deboronation of my starting material?

Answer:

Yes, the presence of 4-chloro-2-fluorobenzoic acid is a direct indication that protodeboronation of this compound has occurred. The boronic acid group (-B(OH)₂) has been replaced by a hydrogen atom.

To address this, refer to the troubleshooting steps outlined above. The key is to modify the reaction conditions to disfavor the deboronation pathway. This typically involves using a milder base, a lower reaction temperature, and a more efficient catalyst system to accelerate the desired Suzuki-Miyaura coupling relative to the deboronation side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is a chemical reaction where a carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond. In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, it is an undesired side reaction that consumes the boronic acid, leading to lower yields of the desired product and the formation of a deboronated byproduct.

Q2: Are electron-deficient arylboronic acids more prone to deboronation?

A2: Yes, arylboronic acids bearing electron-withdrawing groups, such as the carboxyl, chloro, and fluoro groups in this compound, are generally more susceptible to protodeboronation, particularly under basic conditions. These substituents increase the acidity of the boronic acid and can stabilize intermediates in the deboronation pathway.

Q3: How can I monitor the extent of deboronation in my reaction?

A3: You can monitor the deboronation by taking aliquots from your reaction mixture at different time points and analyzing them by techniques such as:

  • ¹⁹F NMR Spectroscopy: Since your molecule contains a fluorine atom, ¹⁹F NMR is a powerful tool. You will be able to distinguish the signal of the starting boronic acid from the deboronated product due to the change in the chemical environment of the fluorine atom. The relative integration of these signals can be used to quantify the extent of deboronation.

  • ¹H NMR Spectroscopy: You can also monitor the reaction by ¹H NMR, looking for the disappearance of the starting material's aromatic signals and the appearance of new signals corresponding to the deboronated product.

  • LC-MS or HPLC: These chromatographic techniques are excellent for separating the starting boronic acid, the desired product, and the deboronated byproduct, allowing for their quantification.

Q4: Can I use a boronic ester instead of the boronic acid to prevent deboronation?

A4: In some cases, converting the boronic acid to a boronic ester (e.g., a pinacol ester) can improve its stability and reduce the rate of protodeboronation. Boronic esters can act as a "slow-release" form of the boronic acid under the reaction conditions. However, this is not always a guaranteed solution, as the ester can hydrolyze back to the boronic acid in situ, which can then undergo deboronation. The stability of the boronic ester itself under the reaction conditions should be considered.

Data Presentation

The following table summarizes the expected qualitative effects of different reaction parameters on the rate of protodeboronation of this compound, based on general trends for electron-deficient arylboronic acids.

ParameterConditionExpected Impact on Deboronation RateRationale
Base Strong (e.g., NaOH, KOH)HighStrong bases promote the formation of the boronate anion, which is more susceptible to protodeboronation.
Mild (e.g., K₂CO₃, K₃PO₄)Moderate to LowMilder bases maintain a lower concentration of the highly reactive boronate anion.
Temperature High (e.g., > 100 °C)HighIncreases the rate of most chemical reactions, including deboronation.
Low (e.g., Room Temp to 60 °C)LowReduces the rate of deboronation, but may also slow the desired reaction.
Catalyst System Standard (e.g., Pd(PPh₃)₄)Moderate to HighMay require higher temperatures to be effective, leading to more deboronation.
High-Activity (e.g., Buchwald)LowCan facilitate the desired coupling at lower temperatures, outcompeting deboronation.
Solvent AnhydrousLowMinimizes the proton source for protodeboronation.
Aqueous mixtureModerate to HighWater acts as a proton source for the deboronation reaction.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for your specific coupling partner.

  • Reagent Preparation:

    • In a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst system (e.g., XPhos Pd G3, 1-2 mol%).

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).

    • Stir the reaction mixture vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol for Quantifying Deboronation by ¹⁹F NMR Spectroscopy

  • Reaction Setup:

    • Set up the Suzuki-Miyaura reaction as described above in an NMR tube compatible with your reaction conditions (if performing in-situ monitoring) or in a standard reaction vessel.

  • Internal Standard:

    • Add a known amount of an inert fluorinated compound (e.g., trifluorotoluene) to the reaction mixture as an internal standard. This compound should not react under the reaction conditions and its ¹⁹F NMR signal should not overlap with the signals of the starting material or the deboronated product.

  • Sampling:

    • At various time points (e.g., t = 0, 1h, 2h, 4h, etc.), carefully take an aliquot of the reaction mixture.

    • Quench the aliquot by diluting it with a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and filtering it through a small plug of silica to remove the catalyst and salts.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum of each quenched aliquot.

    • Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁ of the signals of interest).

  • Data Analysis:

    • Identify the ¹⁹F NMR signals corresponding to the this compound, the deboronated product (4-chloro-2-fluorobenzoic acid), and the internal standard.

    • Integrate the signals.

    • Calculate the concentration of the boronic acid and the deboronated product at each time point relative to the known concentration of the internal standard.

    • The percentage of deboronation at a given time can be calculated as: ([Deboronated Product] / ([Boronic Acid] + [Deboronated Product])) * 100%

Visualizations

Deboronation_Pathway A 5-Carboxy-4-chloro-2- fluorophenylboronic acid B Boronate Anion A->B + OH- C Protodeboronation Transition State B->C + H2O D 4-chloro-2-fluorobenzoic acid (Deboronated Product) C->D E B(OH)4- C->E

Caption: Pathway of base-catalyzed protodeboronation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Degassed Solvent A->B C Add Catalyst/Ligand B->C D Heat to Desired Temperature C->D E Monitor by TLC/LC-MS/NMR D->E F Reaction Complete? E->F F->E No G Quench and Aqueous Work-up F->G Yes H Column Chromatography G->H I Isolate Pure Product H->I

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting_Tree Start Low Yield or Significant Deboronation Base Is a strong base (e.g., NaOH, KOH) used? Start->Base Temp Is the reaction temperature high (>80°C)? Base->Temp No Sol_MildBase Switch to a milder base (K2CO3, K3PO4) Base->Sol_MildBase Yes Catalyst Using a standard catalyst (e.g., Pd(PPh3)4)? Temp->Catalyst No Sol_LowerTemp Lower the reaction temperature Temp->Sol_LowerTemp Yes Sol_NewCat Use a high-activity catalyst (e.g., Buchwald system) Catalyst->Sol_NewCat Yes End Re-evaluate Results Catalyst->End No Sol_MildBase->Temp Sol_LowerTemp->Catalyst Sol_NewCat->End

Caption: Troubleshooting decision tree for deboronation issues.

optimizing yield and selectivity in reactions involving 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Carboxy-4-chloro-2-fluorophenylboronic acid. The information is designed to help optimize reaction yield and selectivity, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments in a question-and-answer format.

Question 1: I am observing very low to no yield of my desired cross-coupled product. What are the primary factors I should investigate?

Answer: Low or no yield in a Suzuki-Miyaura coupling reaction involving this compound can stem from several sources. A systematic check of your reagents and reaction conditions is the most effective troubleshooting approach.

Initial Checks:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[1] Ensure your reaction vessel was properly degassed (e.g., via several vacuum/inert gas backfill cycles or by bubbling inert gas through the solvent) and maintained under a positive pressure of nitrogen or argon throughout the reaction.[2]

  • Reagent Quality:

    • Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[1] Using fresh or properly stored reagents is crucial.

    • Solvents: Anhydrous and degassed solvents are recommended, as water and oxygen can interfere with the catalytic cycle.[1]

    • Base: The purity of the base is important. Some bases can be hygroscopic.

  • Solubility: this compound and its corresponding boronate salt may have limited solubility in purely organic solvents.[3] Ensure your chosen solvent system can adequately dissolve all reactants. Biphasic solvent systems like toluene/water or THF/water are common and can be effective.[4]

Troubleshooting Workflow for Low Yield:

Below is a logical workflow to diagnose the cause of low reaction yield.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Solvents, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions reagents_ok Reagents Verified check_reagents->reagents_ok conditions_ok Conditions Correct check_conditions->conditions_ok optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) reagents_ok->optimize_base [ Issue Persists ] conditions_ok->optimize_base [ Issue Persists ] optimize_solvent Screen Solvent Systems (e.g., Dioxane/H2O, Toluene/H2O, DMF) optimize_base->optimize_solvent success Improved Yield optimize_base->success [ Yield Improves ] optimize_catalyst Screen Catalyst/Ligand System (e.g., Pd(dppf)Cl2, Pd(PPh3)4/SPhos) optimize_solvent->optimize_catalyst optimize_solvent->success [ Yield Improves ] side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) optimize_catalyst->side_reactions [ Still Low Yield ] optimize_catalyst->success [ Yield Improves ]

Caption: Troubleshooting workflow for low yield.

Question 2: My reaction has stalled, and I see significant starting material remaining. Could protodeboronation of the boronic acid be the problem?

Answer: Yes, protodeboronation is a very common side reaction that consumes the boronic acid and leads to incomplete conversion.[1] This is particularly relevant for electron-deficient arylboronic acids. The presence of the electron-withdrawing fluorine, chlorine, and carboxylic acid groups on this compound can make it susceptible to this side reaction.

Strategies to Minimize Protodeboronation:

  • Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, strong bases and high temperatures can accelerate protodeboronation.[1] Consider using milder bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).

  • Anhydrous Conditions: Water is the proton source for this side reaction. While many Suzuki protocols use aqueous bases, switching to anhydrous conditions with a suitable base can sometimes suppress protodeboronation.[1]

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. These esters slowly hydrolyze in situ to provide a low, steady concentration of the active boronic acid, which minimizes the rate of protodeboronation.[5]

Question 3: The carboxylic acid group seems to be causing issues, possibly by interfering with the catalyst. How can I address this?

Answer: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center and inhibit catalysis.[3] This is a known issue with carboxylic acid-bearing substrates in Suzuki couplings.

Mitigation Strategies:

  • Additional Base: Ensure you are using at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid, in addition to the amount required for the catalytic cycle.

  • Protecting Group Strategy: A common and effective approach is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the Suzuki coupling. The ester is generally unreactive under these conditions and can be easily hydrolyzed back to the carboxylic acid after the C-C bond formation is complete.[3]

  • Catalyst Choice: Some catalyst systems may be more tolerant to coordinating functional groups. If you suspect catalyst deactivation, screening different palladium catalysts and ligands is advisable. For instance, if a Pd(II) precatalyst like Pd(dppf)Cl₂ fails, a Pd(0) source like Pd(PPh₃)₄ might offer different results.[3]

The diagram below illustrates the potential interference of the carboxylate group and the proposed solutions.

carboxylate_interference cluster_problem Problem: Catalyst Deactivation cluster_solution Solutions catalyst Active Pd(0) or Pd(II) Catalyst deactivated_catalyst Deactivated Pd-Carboxylate Complex catalyst->deactivated_catalyst boronic_acid 5-Carboxy-4-chloro- 2-fluorophenylboronic acid carboxylate Carboxylate Anion boronic_acid->carboxylate + Base base Base (e.g., K2CO3) carboxylate->deactivated_catalyst Coordination solution1 Solution 1: Add Extra Base (Stoichiometric neutralization) deactivated_catalyst->solution1 Mitigated by solution2 Solution 2: Protect as Ester (e.g., Methyl Ester) deactivated_catalyst->solution2 Mitigated by

Caption: Interference of the carboxylate group and mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point would be to use a common and robust catalyst system. See the experimental protocol section for a detailed example. A summary of typical conditions is provided in the table below.

ParameterRecommended Starting ConditionRationale & Considerations
Palladium Catalyst Pd(dppf)Cl₂ (1-5 mol%)Robust, air-stable precatalyst. Other options include Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand.[6]
Ligand (if using Pd(OAc)₂) SPhos or XPhos (2-10 mol%)Buchwald ligands are often effective for challenging substrates.[2]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₃PO₄ is often effective in preventing protodeboronation.[1] Remember to add 1 extra equivalent for the carboxylic acid.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)Aqueous mixtures help dissolve the boronic acid salt and the base.[2][4]
Temperature 80-110 °CHeating is typically required. Monitor for potential decomposition at higher temperatures.[4]
Reactant Ratio 1.2 - 1.5 equivalents of boronic acidA slight excess of the boronic acid is common to drive the reaction to completion.

Q2: How do the substituents on this compound affect its reactivity?

A2: The electronic effects of the substituents play a significant role. The fluorine, chlorine, and carboxylic acid groups are all electron-withdrawing, which generally increases the Lewis acidity of the boron atom. This can enhance the rate of transmetalation. However, the ortho-fluoro substituent may also introduce some steric hindrance, which could influence the choice of coupling partner and ligand.[7]

Q3: I have obtained my crude product. What is a reliable method for purification?

A3: The purification strategy will depend on the properties of your final product. The presence of the carboxylic acid makes the product acidic.

  • Acid-Base Extraction: You may be able to perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your product should move into the aqueous layer as the carboxylate salt. The layers can then be separated, and the aqueous layer re-acidified (e.g., with 1M HCl) to precipitate the product, which can be collected by filtration or extracted back into an organic solvent.[8]

  • Column Chromatography: If extraction is not effective, purification by flash column chromatography on silica gel is a standard method.[9] The polarity of the eluent will need to be optimized. A common solvent system for acidic compounds is a mixture of hexanes and ethyl acetate, often with the addition of a small amount of acetic acid (0.5-1%) to the eluent to suppress tailing of the product on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a set of general starting conditions that can be optimized as needed.

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (3.0 mmol).

  • Degassing: Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas. Repeat this cycle 3-5 times.

  • Solvent Addition: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe. The water should be degassed beforehand by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography or recrystallization as described in the FAQ section.

Mandatory Visualizations

The Suzuki-Miyaura catalytic cycle is central to understanding the reaction.

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) pd2_complex R1-Pd(II)L2-X pd0->pd2_complex  + R1-X label_oa Oxidative Addition oxidative_addition Oxidative Addition pd2_biaryl R1-Pd(II)L2-R2 pd2_complex->pd2_biaryl  + [R2-B(OH)3]- label_tm Transmetalation transmetalation Transmetalation pd2_biaryl->pd0  - R1-R2 product R1-R2 (Coupled Product) label_re Reductive Elimination reductive_elimination Reductive Elimination r1x R1-X (Aryl Halide) r2boh2 R2-B(OH)2 (Boronic Acid) boronate [R2-B(OH)3]- r2boh2->boronate  + OH- base Base (OH-) x_minus X- boh3 B(OH)3

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10]

References

Technical Support Center: Suzuki Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, particularly those involving substituted phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving low to no yield. What are the primary factors to investigate?

A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the following critical parameters is recommended:

  • Catalyst Activity: Ensure the palladium precatalyst and associated ligands are active and not degraded. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is necessary.[1] Consider using a more active precatalyst, such as a palladacycle, if catalyst activation is suspected to be an issue.[1]

  • Inert Atmosphere: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the homocoupling of boronic acids.[1][2][3] It is crucial to ensure that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Purity of Reagents: The purity of the boronic acid, aryl halide, and base can significantly impact the reaction outcome. Impurities in boronic acids can sometimes inhibit the catalytic cycle.[4]

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[5] The choice of base should be appropriate for the specific substrates. For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be employed.[5][6]

  • Solvent System: The solvent system must be appropriate for the solubility of all reactants and the chosen base. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous solution is commonly used.[7]

Q2: I am observing significant homocoupling of my phenylboronic acid. How can this side reaction be minimized?

A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.[1][2][3] Here are some strategies to suppress this undesired process:

  • Rigorous Exclusion of Oxygen: As mentioned, maintaining a strictly inert atmosphere is the most critical factor in preventing homocoupling.[1][2]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species in solution that can promote homocoupling.[2]

  • Reaction Conditions: It has been observed that certain solvent systems, like isopropanol with PdCl2, can effectively inhibit the homocoupling of phenylboronic acid.[8]

  • Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

  • Alternative Boron Reagents: In some cases, using boronate esters (e.g., pinacol esters) or trifluoroborate salts can be less prone to homocoupling compared to the corresponding boronic acids.[9][10]

Q3: My reaction with an electron-deficient phenylboronic acid is sluggish. What modifications can I try?

A3: Electron-deficient phenylboronic acids are known to be challenging substrates in Suzuki couplings due to their reduced nucleophilicity, which slows down the transmetalation step.[7] Consider the following adjustments:

  • Stronger Bases: Employing a stronger base can help to form the more reactive boronate species, thereby facilitating transmetalation.[11][12]

  • Electron-Rich Ligands: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) can accelerate the catalytic cycle.[1]

  • Higher Temperatures: Increasing the reaction temperature can often overcome the higher activation energy associated with these substrates.

  • Reverse the Coupling Partners: If possible, consider synthesizing the alternative starting materials where the electron-withdrawing group is on the aryl halide, which is generally more reactive in the oxidative addition step.[7]

Q4: I am struggling with a sterically hindered, ortho-substituted phenylboronic acid. How can I improve the yield?

A4: Steric hindrance, particularly from ortho-substituents, can significantly impede the Suzuki coupling by slowing down both the transmetalation and reductive elimination steps.[1][13][14] The following strategies are often effective:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically demanding substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they promote both oxidative addition and reductive elimination.[1][13][15]

  • Specialized Catalysts: Certain catalyst systems, such as those based on BI-DIME or AntPhos, have been specifically developed for sterically demanding couplings.[13][15]

  • Higher Reaction Temperatures: More forcing conditions, including higher temperatures, are often necessary to drive the reaction to completion.[15]

  • Careful Choice of Base: The base can also influence the outcome with sterically hindered substrates.

Q5: I suspect my phenylboronic acid is degrading (protodeboronation). How can I confirm this and prevent it?

A5: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a common pathway for boronic acid degradation.[16]

  • Confirmation: This side reaction can be confirmed by detecting the corresponding arene (the phenyl group without the boronic acid) in the reaction mixture by GC-MS or LC-MS analysis.

  • Prevention Strategies:

    • Reaction pH: The rate of protodeboronation is highly dependent on the pH of the reaction medium.[16]

    • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can protect it from premature decomposition.[10] These esters can then slowly release the boronic acid under the reaction conditions.

    • Anhydrous Conditions: In some cases, performing the reaction under anhydrous conditions can minimize protodeboronation, although this may require careful selection of the base and solvent system.

    • Gradual Addition: For particularly unstable boronic acids, slow addition to the reaction mixture can maintain a low instantaneous concentration, thus minimizing degradation.[7]

Troubleshooting Summary Tables

Table 1: General Troubleshooting for Low Yield in Suzuki Couplings

IssuePotential CauseRecommended Solution
No Reaction Inactive catalystUse a fresh batch of catalyst and ligand; consider a more active precatalyst.[1]
Ineffective baseScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[17]
Low temperatureIncrease the reaction temperature.
Low Conversion Insufficient reaction timeMonitor the reaction by TLC or LC-MS and extend the reaction time.
Steric hindranceUse bulky, electron-rich ligands (e.g., XPhos, SPhos).[1]
Poorly soluble reagentsChange the solvent system to improve solubility.[6]
Product Degradation Base-sensitive functional groupsUse a milder base such as KF or K₂HPO₄.[5][9]
Side Reactions HomocouplingEnsure rigorous exclusion of oxygen; use a Pd(0) source.[1][2]
ProtodeboronationConvert the boronic acid to a more stable ester; control the pH.[10][16]

Table 2: Recommended Conditions for Challenging Substituted Phenylboronic Acids

Phenylboronic Acid TypeCommon IssueRecommended LigandRecommended BaseSolvent System
Electron-Deficient Slow transmetalationBulky, electron-rich phosphines (e.g., XPhos, SPhos)[1]Stronger inorganic bases (e.g., Cs₂CO₃, K₃PO₄)[11]Aprotic polar solvents (e.g., Dioxane, THF) with water
Electron-Rich Slower oxidative addition of the coupling partnerElectron-deficient ligands may be beneficial in some casesStandard bases (e.g., K₂CO₃, Na₂CO₃)Toluene/Water, Dioxane/Water
Ortho-Substituted Steric hindranceBulky, electron-rich phosphines (e.g., XPhos, RuPhos), NHCs[1][13]K₃PO₄, Cs₂CO₃Toluene, Dioxane
Heteroaromatic Instability, protodeboronationLigand choice is substrate-dependent; sometimes no ligand is needed.[18]Milder bases (e.g., K₂CO₃, KF)Protic solvents may be beneficial in some cases.

Experimental Protocols

General Procedure for a Standard Suzuki Coupling Reaction
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[1]

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for the Protection of a Boronic Acid as a Diethanolamine Adduct
  • Dissolution: In a vial with a stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[1]

  • Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[1]

  • Precipitation: A precipitate will form. Continue stirring the resulting slurry for 10-15 minutes.[1]

  • Isolation: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]

Visual Guides

Suzuki_Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Catalyst Check Catalyst and Ligand Activity Start->Check_Catalyst Check_Inertness Ensure Rigorous Inert Atmosphere Start->Check_Inertness Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Base, Solvent, and Temperature Start->Check_Conditions Problem_ID Identify Specific Problem Check_Conditions->Problem_ID Homocoupling Homocoupling Observed Problem_ID->Homocoupling Side Product is Dimer of Boronic Acid Deboronation Protodeboronation Suspected Problem_ID->Deboronation Arene Byproduct Detected Steric_Hindrance Sterically Hindered Substrates Problem_ID->Steric_Hindrance Ortho-Substituted Reactants Electronic_Effects Electron-Deficient/Rich Substrates Problem_ID->Electronic_Effects EWGs or EDGs on Reactants Solve_Homocoupling Degas Solvents Thoroughly Use Pd(0) Source Homocoupling->Solve_Homocoupling Solve_Deboronation Use Boronate Ester Optimize pH Deboronation->Solve_Deboronation Solve_Sterics Use Bulky Ligands (e.g., XPhos) Increase Temperature Steric_Hindrance->Solve_Sterics Solve_Electronics Adjust Base Strength Use Appropriate Ligands Electronic_Effects->Solve_Electronics Success Successful Coupling Solve_Homocoupling->Success Solve_Deboronation->Success Solve_Sterics->Success Solve_Electronics->Success

Caption: A flowchart for troubleshooting common issues in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_side_reactions Potential Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)L₂(X) Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)L₂(Ar') OxAdd->Transmetalation Ar'B(OH)₃⁻ RedElim Reductive Elimination Transmetalation->RedElim BaseX Base-X + B(OH)₃ Transmetalation->BaseX RedElim->Pd0 Ar-Ar' Product Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH Boronic Acid (Ar'-B(OH)₂) + Base ArBOH->Transmetalation Homocoupling Homocoupling (Ar'-Ar') Deboronation Protodeboronation (Ar'-H) ArBOH_side Ar'B(OH)₂ ArBOH_side->Homocoupling O₂, Pd(II) ArBOH_side->Deboronation H₂O

Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.

References

preventing homocoupling of 5-Carboxy-4-chloro-2-fluorophenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on preventing the homocoupling of 5-Carboxy-4-chloro-2-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl compound. This undesired reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.[1] In the case of this compound, homocoupling would result in the formation of a dicarboxylic acid dimer.

Q2: Why is this compound particularly susceptible to homocoupling?

A2: Arylboronic acids with electron-withdrawing groups, such as the carboxyl, chloro, and fluoro substituents present on this compound, are known to be more prone to homocoupling.[2] This increased susceptibility can be due to a higher propensity for side reactions, including those mediated by palladium(II) species.[1]

Q3: What is the primary cause of boronic acid homocoupling?

A3: The presence of oxygen is a major contributor to boronic acid homocoupling.[3][4] Oxygen can promote the oxidation of the palladium(0) catalyst to palladium(II), which can then participate in a catalytic cycle that leads to homocoupling.[1] Therefore, rigorous exclusion of oxygen from the reaction mixture is a critical step in preventing this side reaction.[3]

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Yes, the choice of palladium source is important. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[5] Pd(II) species can directly promote homocoupling as part of their reduction to the active Pd(0) catalyst.[1] If a Pd(II) source is used, the addition of a reducing agent may be necessary.

Q5: Are there more stable alternatives to boronic acids that can be used to prevent homocoupling?

A5: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be less prone to side reactions like protodeboronation and homocoupling.[1][5] Another strategy is to protect the boronic acid by reacting it with diethanolamine to form an air- and water-stable dabornate complex, which can be used directly in the Suzuki reaction.[6]

Troubleshooting Guide: Preventing Homocoupling

This guide provides a systematic approach to diagnosing and resolving issues with homocoupling of this compound in Suzuki reactions.

Symptom Potential Cause Recommended Solution
Significant formation of homocoupled product Presence of oxygen in the reaction mixture.Rigorously degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.[7] Maintain a positive pressure of inert gas throughout the reaction.
Use of a Pd(II) precatalyst.Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source, consider adding a reducing agent like potassium formate.[3]
High instantaneous concentration of the boronic acid.Add the boronic acid solution slowly to the reaction mixture over a period of time.[7]
Sub-optimal choice of base or solvent.Use a weaker base such as K₃PO₄ or Cs₂CO₃. Aprotic solvents like 1,4-dioxane, THF, or toluene are generally effective at minimizing homocoupling.[7] While some water is often necessary to dissolve the base, excessive amounts can promote homocoupling.[7]
High reaction temperature.Run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress side reactions.[7]
Inappropriate stoichiometry.Use a slight excess of the aryl halide partner (e.g., 1.1 to 1.2 equivalents) to favor the cross-coupling pathway.[7]
Inefficient ligand.Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can promote the desired reductive elimination and suppress side reactions.[2][5]
Low yield of desired product with evidence of boronic acid degradation Protodeboronation (hydrolysis of the boronic acid).Use a more stable boronic acid derivative like a pinacol ester. Ensure anhydrous conditions if possible, although some water is often required for the base.
Instability of the boronic acid.Consider in-situ formation of the boronic acid or using a more stable derivative. Protecting the boronic acid as a dabornate is also an option.[6]

Quantitative Data Summary

The following table summarizes expected outcomes for a Suzuki reaction with this compound under different conditions, based on established principles for preventing homocoupling.

Condition Catalyst System Base Solvent Atmosphere Expected Cross-Coupling Yield Expected Homocoupling
A (Optimized) Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane / H₂O (10:1)Inert (Argon)High (>85%)Minimal (<5%)
B (Sub-optimal) Pd(OAc)₂ / PPh₃Na₂CO₃Toluene / H₂O (4:1)AirModerate (40-60%)Significant (15-30%)
C (Poor) PdCl₂(PPh₃)₂K₂CO₃Ethanol / H₂O (1:1)AirLow (<30%)High (>30%)

Experimental Protocol: Minimized Homocoupling Suzuki Reaction

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide, designed to minimize homocoupling.

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (3.0 eq)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via cannula.

  • In a separate flask, dissolve the this compound in a minimal amount of degassed 1,4-dioxane and degassed water (e.g., a 10:1 dioxane:water mixture).

  • Slowly add the boronic acid solution to the reaction mixture via syringe pump over 30-60 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed q1 Is the reaction run under an inert atmosphere? start->q1 sol1 Degas all solvents and reagents. Use a Schlenk line or glovebox. q1->sol1 No q2 What is the palladium source? q1->q2 Yes sol1->q2 pd0 Pd(0) source q2->pd0 pd2 Pd(II) source q2->pd2 q3 How is the boronic acid added? pd0->q3 sol2 Switch to a Pd(0) precatalyst (e.g., Pd2(dba)3). pd2->sol2 sol2->q3 slow_add Slow addition q3->slow_add all_at_once All at once q3->all_at_once q4 Is the temperature optimized? slow_add->q4 sol3 Add boronic acid solution slowly via syringe pump. all_at_once->sol3 sol3->q4 sol4 Lower the reaction temperature. q4->sol4 No end Homocoupling Minimized q4->end Yes

A step-by-step guide to troubleshoot and minimize homocoupling in Suzuki reactions.

Key Factors Influencing Homocoupling

G cluster_promote Factors Promoting Homocoupling cluster_prevent Factors Preventing Homocoupling Homocoupling Homocoupling (Undesired Side Reaction) Oxygen Presence of Oxygen Oxygen->Homocoupling PdII Pd(II) Precatalysts PdII->Homocoupling HighTemp High Temperature HighTemp->Homocoupling HighConc High Boronic Acid Concentration HighConc->Homocoupling Inert Inert Atmosphere Inert->Homocoupling Pd0 Pd(0) Precatalysts Pd0->Homocoupling BulkyLigands Bulky, Electron-Rich Ligands (e.g., SPhos) BulkyLigands->Homocoupling SlowAddition Slow Boronic Acid Addition SlowAddition->Homocoupling ExcessHalide Excess Aryl Halide ExcessHalide->Homocoupling

Key factors that either promote or prevent the undesired homocoupling side reaction.

References

impact of water on the stability of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water on the stability of 5-Carboxy-4-chloro-2-fluorophenylboronic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in the presence of water?

A1: The main stability concern for this compound in aqueous media is its susceptibility to protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of 2-chloro-5-fluorobenzoic acid as a degradation product.[1] This process is a known undesired side reaction for many arylboronic acids, particularly in aqueous solutions.[1]

Q2: How do the substituents on the phenyl ring of this specific boronic acid affect its stability in water?

A2: The substituents on this compound have competing effects on its stability:

  • Electron-Withdrawing Groups (Chloro and Fluoro): The chloro and fluoro groups are electron-withdrawing, which generally increases the rate of protodeboronation, especially under basic conditions.[2][3]

  • Ortho-Carboxy Group: The carboxylic acid group at the ortho position to the boronic acid can have a stabilizing effect. It can act as an intramolecular ligand to the boron atom, forming a boralactone-like structure. This intramolecular coordination can diminish the electron density on the boron, which has been shown to significantly enhance oxidative stability and can also be reasoned to reduce susceptibility to protodeboronation.[4]

The overall stability will be a balance of these effects.

Q3: What are the optimal storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is often recommended to handle and store the compound under an inert gas like nitrogen or argon, as it is moisture-sensitive.[6] For long-term storage, keeping it at refrigerated temperatures (2-8 °C) is advisable.[7]

Q4: Can I prepare aqueous stock solutions of this boronic acid? If so, what precautions should I take?

A4: While it is possible to prepare aqueous stock solutions, it is generally recommended to prepare them fresh just before use due to the risk of protodeboronation. If a stock solution must be prepared and stored, it should be kept at a low temperature (2-8 °C) and for the shortest possible duration. The pH of the solution is a critical factor; boronic acids are generally most stable at neutral pH.[1] Both acidic and basic conditions can catalyze protodeboronation.[1] For highly reactive boronic acids, the addition of a small amount of a stabilizing acid to the stock solution has been employed, though the compatibility with your specific experimental conditions must be considered.[2]

Troubleshooting Guides

Issue 1: Inconsistent results in aqueous reactions (e.g., Suzuki-Miyaura coupling).

  • Possible Cause: Degradation of the boronic acid in the reaction mixture.

  • Troubleshooting Steps:

    • Confirm Reagent Quality: Before use, verify the purity of the this compound using techniques like ¹H NMR or HPLC to ensure it has not degraded during storage.

    • Fresh Solutions: Always prepare fresh aqueous solutions of the boronic acid immediately before starting the reaction.

    • pH Control: Ensure the pH of your reaction mixture is controlled and is optimal for both the reaction and the stability of the boronic acid. For many cross-coupling reactions, high pH is used, which can accelerate protodeboronation.[8]

    • Slow-Release Strategies: If degradation remains an issue, consider using a "slow-release" strategy. This involves using a boronic acid surrogate, such as an N-methyliminodiacetic acid (MIDA) boronate ester, which slowly hydrolyzes in the reaction mixture to provide a low, steady concentration of the active boronic acid. This can minimize the competing degradation reaction.[9]

    • Anhydrous Conditions: If feasible for your reaction, consider switching to anhydrous conditions to eliminate the role of water in the degradation process.

Issue 2: Appearance of an unexpected byproduct in analytical runs (HPLC, LC-MS).

  • Possible Cause: On-column degradation of the boronic acid.

  • Troubleshooting Steps:

    • Optimize HPLC Method: The choice of stationary phase and mobile phase composition can influence on-column hydrolysis.[10]

      • Stationary Phase: Columns with low silanol activity have been shown to minimize on-column hydrolysis of boronate esters and can be beneficial for boronic acids as well.[10]

      • Mobile Phase: Using a mobile phase without a pH modifier or with a neutral pH can reduce degradation.[10]

    • Sample Preparation: Prepare samples in a compatible solvent (e.g., acetonitrile) and analyze them promptly. If using an autosampler, ensure it is cooled to minimize degradation in the vial.[11]

    • Fast Analysis: Employing ultra-high-performance liquid chromatography (UHPLC) can shorten run times and reduce the time the analyte spends on the column, thereby minimizing the opportunity for degradation.[12]

Data Presentation

ConditionParameterExpected Impact on StabilityRationale
pH Acidic (pH < 4)Decreased StabilityAcid-catalyzed protodeboronation can occur.[1]
Neutral (pH 6-8)Optimal StabilityMinimizes both acid and base-catalyzed degradation pathways.[1]
Basic (pH > 9)Decreased StabilityBase-catalyzed protodeboronation is often the most significant degradation pathway, especially for electron-deficient arylboronic acids.[2][8]
Temperature Low (2-8 °C)Higher StabilityReduces the rate of chemical degradation.
Ambient (~25 °C)Moderate StabilityDegradation will occur over time.
Elevated (>40 °C)Lower StabilitySignificantly accelerates the rate of protodeboronation.
Solvent Anhydrous OrganicHigh StabilityPrevents water-mediated degradation pathways.
AqueousLower StabilityWater is a reactant in the protodeboronation process.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Aqueous Buffers by HPLC

  • Objective: To quantify the rate of degradation of this compound in aqueous solutions at different pH values.

  • Materials:

    • This compound

    • HPLC grade acetonitrile and water

    • Phosphate buffers (e.g., pH 4, 7, and 10)

    • HPLC system with a UV detector

    • A suitable C18 reversed-phase HPLC column

  • Procedure:

    • Prepare a stock solution of the boronic acid in acetonitrile (e.g., 1 mg/mL).

    • For each pH condition, add a known volume of the stock solution to a specific volume of the aqueous buffer to achieve the desired final concentration (e.g., 100 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots by HPLC.

    • Monitor the peak area of the parent boronic acid and any new peaks that appear, which would correspond to the degradation product (2-chloro-5-fluorobenzoic acid).

    • Calculate the percentage of the remaining this compound at each time point.

  • HPLC Method:

    • Mobile Phase: A gradient of acetonitrile and water (with a neutral pH, e.g., using a volatile buffer like ammonium acetate if MS detection is desired).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both the parent compound and the expected degradation product have good absorbance (e.g., 254 nm).

Protocol 2: Qualitative Analysis of Degradation by ¹H NMR Spectroscopy

  • Objective: To qualitatively observe the degradation of this compound in a deuterated aqueous solvent.

  • Materials:

    • This compound

    • Deuterated water (D₂O) or a mixture of D₂O and a deuterated organic solvent (e.g., DMSO-d₆) for solubility.

    • NMR spectrometer

  • Procedure:

    • Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.

    • Acquire a ¹H NMR spectrum at time zero.

    • Store the NMR tube at a controlled temperature.

    • Acquire subsequent ¹H NMR spectra at various time intervals.

    • Monitor the disappearance of the signals corresponding to the aromatic protons of the starting material and the appearance of new signals corresponding to the protodeboronated product.

Visualizations

Protodeboronation_Pathway start This compound intermediate Boronate Anion (in basic conditions) start->intermediate + OH⁻ (Basic pH) product 2-Chloro-5-fluorobenzoic acid (Degradation Product) start->product + H₂O (Acidic/Neutral pH) intermediate->product + H₂O water H₂O Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., in Acetonitrile) prep_aqueous Dilute in Aqueous Buffer (Vary pH, Temperature) prep_stock->prep_aqueous aliquot Withdraw Aliquots at t = 0, 1, 2, 4... hrs prep_aqueous->aliquot hplc HPLC or NMR Analysis aliquot->hplc quantify Quantify Parent and Degradation Product hplc->quantify kinetics Determine Degradation Rate quantify->kinetics

References

effect of temperature on the decomposition of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing arylboronic acids, understanding their stability, particularly in response to temperature, is critical for experimental success and data integrity. This guide provides troubleshooting advice and frequently asked questions regarding the decomposition of 5-Carboxy-4-chloro-2-fluorophenylboronic acid and related compounds, drawing upon general knowledge of arylboronic acid stability.

Troubleshooting Guide: Unexpected Experimental Results

Encountering unexpected results, such as low yields or the appearance of unknown impurities in reactions involving this compound, may be attributable to its degradation. The following guide provides a systematic approach to troubleshoot these issues.

Diagram: Troubleshooting Workflow for Phenylboronic Acid Instability

start Unexpected Experimental Results (e.g., low yield, impurities) check_storage Review Storage Conditions start->check_storage check_handling Evaluate Experimental Handling start->check_handling check_temp Assess Reaction Temperature start->check_temp storage_ok Storage Conditions Correct? check_storage->storage_ok handling_ok Handling Procedures Appropriate? check_handling->handling_ok temp_ok Reaction Temperature Optimized? check_temp->temp_ok analyze_impurities Analyze for Known Degradants characterize_degradants Identify Degradation Products (e.g., via LC-MS, NMR) analyze_impurities->characterize_degradants storage_ok->check_handling Yes correct_storage Action: Implement Recommended Storage (cool, dry, inert atmosphere) storage_ok->correct_storage No handling_ok->check_temp Yes correct_handling Action: Refine Handling Protocol (e.g., minimize exposure to air/moisture) handling_ok->correct_handling No temp_ok->analyze_impurities Yes optimize_temp Action: Optimize Reaction Temperature (e.g., perform thermal gradient) temp_ok->optimize_temp No correct_storage->check_handling correct_handling->check_temp optimize_temp->analyze_impurities modify_protocol Modify Experimental Protocol Based on Findings characterize_degradants->modify_protocol end Resolved: Proceed with Optimized Protocol modify_protocol->end

Caption: Troubleshooting logic for addressing experimental issues potentially arising from the decomposition of phenylboronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

While specific data for this compound is limited, general recommendations for arylboronic acids are to store them in a dry, cool, and well-ventilated place.[1][2] Many boronic acids are sensitive to moisture and light.[1] For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container is advisable to prevent degradation.[1] Some suppliers recommend refrigerated storage (<15°C).

Q2: At what temperature does this compound start to decompose?

The exact decomposition temperature for this compound is not specified in the available literature. However, thermal decomposition can be a concern for many boronic acids, especially at elevated temperatures.[1] It is recommended to avoid excessive heat during storage and handling.[2] If high-temperature reactions are necessary, it is prudent to use the boronic acid promptly after bringing it to the reaction temperature and to consider running control experiments to assess its stability under the specific reaction conditions.

Q3: What are the likely degradation products of this compound?

Thermal decomposition of similar phenylboronic acids can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of boron, hydrogen chloride, and hydrogen fluoride.[1] In solution, boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The presence of water and high temperatures can facilitate this process. Another common degradation pathway for boronic acids is the formation of boroxines (anhydrides), which can sometimes be reversible upon addition of water.

Q4: How can I detect decomposition in my sample of this compound?

Decomposition can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to assess the purity of the compound and detect the formation of impurities over time or after exposure to certain conditions. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify degradation products. A change in the physical appearance of the solid, such as discoloration or clumping, may also indicate degradation.

Q5: Are there any incompatible materials I should avoid when working with this compound?

Yes, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[1][2]

General Stability of Phenylboronic Acids: A Summary

The stability of phenylboronic acids is influenced by several factors, including temperature, moisture, light, and the presence of other chemical agents.

ParameterGeneral Effect on StabilityRecommended Handling & Storage
Temperature Elevated temperatures can lead to thermal decomposition.Store in a cool place. Avoid unnecessary exposure to high temperatures.[2]
Moisture Can promote hydrolysis and the formation of boroxines.[1]Store in a dry environment with tightly sealed containers. Handle under an inert atmosphere if possible.[1]
Light Some boronic acids are light-sensitive.Store in an opaque or amber container.
Oxygen Can contribute to oxidative degradation pathways.Store under an inert atmosphere for long-term stability.
pH Both strongly acidic and basic conditions can lead to degradation.Use appropriate buffering systems in aqueous solutions.

Experimental Protocols: Assessing Thermal Stability

While specific experimental data for the target compound is unavailable, a general protocol for assessing the thermal stability of a similar arylboronic acid using High-Performance Liquid Chromatography (HPLC) is outlined below.

Objective: To determine the rate of degradation of an arylboronic acid at a specific elevated temperature.

Materials:

  • Arylboronic acid sample

  • HPLC-grade solvent (e.g., acetonitrile, water with 0.1% formic acid)

  • Heating block or oven with precise temperature control

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Vials for sample incubation and HPLC analysis

Methodology:

  • Standard Preparation: Prepare a stock solution of the arylboronic acid of known concentration in a suitable solvent. From this, prepare a standard for HPLC analysis.

  • Sample Preparation: Prepare several identical samples of the arylboronic acid in vials.

  • Incubation: Place the sample vials in a heating block or oven set to the desired temperature (e.g., 60°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heating source and immediately cool it to room temperature to quench any further degradation.

  • HPLC Analysis: Analyze the standard and each time-point sample by HPLC. The peak area of the parent compound should be recorded.

  • Data Analysis: Plot the percentage of the remaining arylboronic acid (relative to the t=0 sample) against time. This can be used to determine the degradation rate under the tested conditions.

This guide provides a foundational understanding of the factors affecting the stability of this compound and related compounds. For critical applications, it is always recommended to perform in-house stability studies under the specific experimental conditions to be employed.

References

strategies to minimize byproducts in reactions with 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 5-Carboxy-4-chloro-2-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the most likely byproducts?

When coupling this compound, a compound with multiple electron-withdrawing groups, low yields are often attributed to two primary side reactions:

  • Protodeboronation: This is the most common side reaction for electron-deficient boronic acids. It involves the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, resulting in the formation of 4-chloro-2-fluorobenzoic acid. This process consumes your starting material and reduces the overall yield.[1][2]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl compound.[3][4] It is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[3][4]

Q2: How can I specifically minimize protodeboronation?

Protodeboronation is often accelerated by high pH and the presence of aqueous bases.[2] To mitigate this, several strategies can be employed:

  • Choice of Base: Use milder, non-nucleophilic bases. Strong bases can accelerate the undesired C-B bond cleavage. Weaker inorganic bases are generally preferred.

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol or an N-methyliminodiacetic acid (MIDA) boronate, can prevent premature decomposition.[1][2] MIDA boronates are particularly effective in a "slow-release" strategy, where the active boronic acid is generated in situ, keeping its concentration low and minimizing side reactions.[1][5]

  • Anhydrous Conditions: Where possible, using anhydrous solvents can suppress hydrolysis-dependent protodeboronation pathways.

  • Reaction Kinetics: Optimize conditions to ensure the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation. This can be achieved by using highly active catalyst systems.[1]

Q3: What are the most effective methods to prevent homocoupling of the boronic acid?

Homocoupling is primarily an oxidative process. The most effective preventative measures focus on eliminating oxygen and controlling the palladium catalyst's oxidation state.

  • Rigorous Degassing: Thoroughly degas all solvents and reagents before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[3][6]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.[7]

  • Catalyst Choice: Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst that efficiently generates the active Pd(0) species.[3][8] If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction can sometimes initiate homocoupling; ensuring a clean and rapid reduction is key.[3][4]

  • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[6]

Q4: What is the recommended catalyst system for a challenging, electron-deficient substrate like this compound?

For electron-deficient arylboronic acids, the transmetalation step in the Suzuki-Miyaura catalytic cycle can be slow. To accelerate this and the overall reaction, a highly active catalyst system is required.

  • Ligands: Bulky, electron-rich phosphine ligands are highly recommended. Buchwald ligands such as SPhos, XPhos, and RuPhos are known to promote the oxidative addition and reductive elimination steps, increasing catalyst turnover and overall reaction speed.[3][9]

  • Palladium Source: Modern palladium pre-catalysts, such as the Buchwald G2, G3, or G4 palladacycles (e.g., XPhos Pd G3), are often more efficient and stable than traditional sources, providing more consistent generation of the active Pd(0) catalyst.[1][10]

Troubleshooting Guides

Guide 1: Low Yield of Desired Product

This guide provides a step-by-step workflow to diagnose and resolve low product yields.

G start Problem: Low Yield of Desired Product check_byproducts Analyze Crude Mixture (LC-MS, NMR) Identify Major Byproducts start->check_byproducts is_protodeb Protodeboronation Byproduct Dominant? check_byproducts->is_protodeb is_homo Homocoupling Byproduct Dominant? check_byproducts->is_homo is_sm Unreacted Starting Materials Dominant? check_byproducts->is_sm sol_protodeb Go to Troubleshooting Guide 2: Protodeboronation is_protodeb->sol_protodeb Yes sol_homo Go to Troubleshooting Guide 3: Homocoupling is_homo->sol_homo Yes sol_inactive Address Reaction Inactivity: 1. Increase Temperature 2. Use a more active catalyst/ligand (e.g., XPhos Pd G3) 3. Screen different bases (K3PO4, Cs2CO3) 4. Check reagent purity/activity is_sm->sol_inactive Yes

Caption: Troubleshooting workflow for low product yield.

Guide 2: Minimizing Protodeboronation Byproduct
ParameterRecommended ActionRationale
Base Switch to a weaker, non-nucleophilic base.Strong bases can increase the rate of C-B bond cleavage. Milder conditions favor the desired coupling.[1]
Boronic Acid Form Convert to a pinacol or MIDA boronate ester prior to reaction.Esters are more stable and can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[1][2]
Temperature Increase temperature moderately (e.g., 80-110 °C).While counterintuitive, increasing the temperature can sometimes accelerate the desired Suzuki coupling rate more significantly than the protodeboronation rate, shifting the kinetic balance favorably.
Catalyst System Use a highly active catalyst (e.g., Buchwald pre-catalyst and ligand).A faster catalytic cycle for the desired reaction provides less time for the protodeboronation side reaction to occur.[1]
Solvent Use anhydrous solvents if the reaction chemistry allows.Reduces the availability of water, which can participate in the protodeboronation mechanism.
Guide 3: Minimizing Homocoupling Byproduct
ParameterRecommended ActionRationale
Atmosphere Ensure rigorous exclusion of oxygen.Oxygen promotes the oxidation of Pd(0) to Pd(II), which is a key species in the homocoupling pathway.[3][4][7]
Solvent/Reagents Degas all solvents and the reaction mixture thoroughly before adding the catalyst.Removes dissolved oxygen, a primary culprit in promoting homocoupling.[3]
Palladium Source Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that cleanly generates Pd(0).Minimizes the concentration of Pd(II) species that can directly catalyze the homocoupling of the boronic acid.[3]
Reagent Addition Add the boronic acid solution slowly over a period of time.Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[6]

Visualizing Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura cycle and the competing side reactions.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_side Competing Side Reactions Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)-Ar TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Desired Product (R-Ar) RE->Product ArX Aryl Halide (R-X) ArX->OA BoronicAcid 5-Carboxy-4-chloro- 2-fluorophenylboronic acid (Ar-B(OH)2) Boronate Ar-B(OH)3- BoronicAcid->Boronate Protodeboronation Protodeboronation (Ar-H) BoronicAcid->Protodeboronation H+ source (e.g., H2O) Homocoupling Homocoupling (Ar-Ar) BoronicAcid->Homocoupling Pd(II) Base Base (e.g., K3PO4) Base->Boronate Boronate->TM Enters Cycle Oxygen O2 Oxygen->Homocoupling

Caption: Competing pathways in Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • XPhos Pd G3 (1-3 mol%)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

  • Oven-dried glassware (Schlenk tube or similar)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation (Crucial for minimizing byproducts):

    • Place a magnetic stir bar into an oven-dried Schlenk tube.

    • Add the aryl bromide, this compound, and K₃PO₄ to the tube.

    • In a glovebox, add the XPhos Pd G3 pre-catalyst. If a glovebox is not available, add the catalyst under a positive flow of inert gas.

  • Atmosphere Control (Crucial for minimizing homocoupling):

    • Seal the Schlenk tube with a septum.

    • Evacuate the tube and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition:

    • Add the previously degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Place the sealed tube into a preheated oil bath set to 80–110 °C.

    • Stir the reaction mixture vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically to check for the consumption of starting materials and the formation of the product and byproducts.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Carefully acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and any phenoxide species, then separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product. The protodeboronated byproduct (4-chloro-2-fluorobenzoic acid) may have a similar polarity, so careful selection of the eluent system is necessary.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Validation of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 5-Carboxy-4-chloro-2-fluorophenylboronic acid is critical for the synthesis of active pharmaceutical ingredients (APIs) and for maintaining the integrity of research outcomes. This guide provides an objective comparison of prevalent analytical methodologies for the validation of this compound's purity, offering supporting experimental data and detailed protocols to aid in method selection and implementation.

The choice of an analytical technique is contingent on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the instrumentation available. This guide focuses on three widely used and effective methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The following table summarizes the key performance parameters of the three analytical methods. The presented data is illustrative and serves as a practical baseline for method development and validation in a laboratory setting.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationQuantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte (or its derivative) between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes like boronic acids.Applicable to any soluble compound containing an NMR-active nucleus. Provides structural confirmation and quantification simultaneously.
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 ng/mL (analyte dependent)~0.1% w/w
Limit of Quantification (LOQ) ~0.03 µg/mL~0.3 ng/mL (analyte dependent)~0.3% w/w
Sample Throughput HighMediumLow to Medium
Cost ModerateHighHigh
Key Advantage Robust, widely available, and cost-effective for routine analysis.High sensitivity and selectivity, especially when coupled with mass spectrometry.Primary ratio method, highly accurate, requires no specific reference standard for the analyte, and provides structural information.
Key Disadvantage Potential for on-column degradation of boronic acids.Requires a derivatization step, which can be time-consuming and introduce variability.Lower sensitivity compared to chromatographic methods and higher equipment cost.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is a robust and cost-effective technique for routine quantification in relatively clean sample matrices.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, quaternary pump, and autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting a stock solution of a reference standard to cover the desired concentration range (e.g., 0.01 - 100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B D Filter Solutions B->D C Prepare Calibration Standards C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection (230 nm) F->G H Construct Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: HPLC-UV analysis workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS provides higher selectivity and sensitivity compared to HPLC-UV. A derivatization step is necessary to increase the volatility of the boronic acid moiety.

Instrumentation:

  • GC system coupled with a mass spectrometer.

Derivatization:

  • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Dry Sample B Add Derivatizing Agent A->B C Heat at 70°C B->C D Inject into GC-MS C->D E Separation on GC Column D->E F Mass Spectrometry Detection E->F G Identify Compound by Mass Spectrum F->G H Quantify using SIM mode G->H

Caption: GC-MS analysis workflow with derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signal.

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Spectral Width: To cover all signals of interest.

  • Acquisition Time: Sufficient to ensure good digital resolution.

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum B->C D Ensure Full Relaxation (long d1) C->D E Process Spectrum (FT, Phasing, Baseline) D->E F Integrate Analyte & Standard Signals E->F G Calculate Purity F->G

Caption: qNMR workflow for absolute purity determination.

A Comparative Analysis of Substituted Phenylboronic Acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Phenylboronic Acid for Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success of this palladium-catalyzed reaction is the nature of the organoboron reagent. This guide provides a comprehensive comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate coupling partners and the optimization of reaction conditions.

The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the kinetics and overall yield of the Suzuki-Miyaura reaction. Generally, the transmetalation step, involving the transfer of the aryl group from the boron atom to the palladium center, is the rate-determining step of the catalytic cycle. The nature of the substituent directly impacts the nucleophilicity of the aryl group and the Lewis acidity of the boron center, thereby influencing the rate of transmetalation.

Quantitative Comparison of Reactivity

The reactivity of substituted phenylboronic acids is profoundly influenced by the electronic nature of the substituent. Electron-donating groups (EDGs) tend to increase the electron density on the phenyl ring, enhancing its nucleophilicity and accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down this crucial step.[1] Steric hindrance, particularly from ortho-substituents, can also significantly impede the reaction.

Below is a summary of reported yields for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides under typical reaction conditions. It is important to note that direct comparison of yields can be complex due to variations in reaction conditions across different studies. However, the general trends are illustrative of the substituent effects.

Phenylboronic Acid SubstituentSubstituent PositionElectronic EffectTypical Yield (%)Notes
-H-Neutral~95%Unsubstituted phenylboronic acid serves as a baseline for comparison.
-OCH₃paraElectron-Donating>90%The strong electron-donating effect generally leads to high yields and faster reactions.[2]
-CH₃paraElectron-Donating>90%A common electron-donating group that promotes efficient coupling.
-NH₂paraElectron-DonatingHighThe amino group is a strong activating group.
-FparaElectron-Withdrawing (Inductive), Electron-Donating (Resonance)HighThe overall effect can be context-dependent, but often good yields are achieved.
-ClparaElectron-Withdrawing80-90%Halogens are deactivating yet often provide good to excellent yields.
-CF₃paraStrongly Electron-WithdrawingModerate to HighCan require more forcing conditions or specialized catalyst systems.
-NO₂paraStrongly Electron-Withdrawing70-95%Despite being strongly deactivating, high yields can be obtained with optimized conditions.[3]
-NO₂metaStrongly Electron-Withdrawing~90%Less deactivating than the para-isomer in some cases.
-NO₂orthoStrongly Electron-Withdrawing<10%Significant steric hindrance severely limits reactivity.
-CHOparaElectron-Withdrawing~85%The formyl group is deactivating, but good yields are achievable.[3]
-C(CH₃)₃paraElectron-Donating (Inductive), Sterically BulkyHighThe tert-butyl group is donating, but its bulk can have an effect.
2,4,6-trimethylortho, paraElectron-Donating, Sterically HinderedModerateSignificant steric hindrance from the ortho-methyl groups can reduce the yield.

Experimental Protocols

Reproducibility in cross-coupling reactions is highly dependent on the experimental setup and procedure. Below is a general protocol for a comparative study of the reactivity of different substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Visualizing Reaction Principles and Workflow

To better understand the factors influencing reactivity and the process of a comparative study, the following diagrams are provided.

G cluster_0 Electronic Effects cluster_1 Impact on Reactivity cluster_2 Steric Effects EDG Electron-Donating Group (-OCH3, -CH3, -NH2) Increased Increased Nucleophilicity Faster Transmetalation Higher Yield EDG->Increased EWG Electron-Withdrawing Group (-NO2, -CF3, -CHO) Decreased Decreased Nucleophilicity Slower Transmetalation Lower Yield EWG->Decreased Ortho Ortho-Substituent Ortho->Decreased Steric Hindrance

Caption: Influence of electronic and steric effects on reactivity.

The following diagram illustrates a typical workflow for conducting a comparative study of phenylboronic acid reactivity.

G cluster_workflow Comparative Reactivity Study Workflow A Reactant Selection (Aryl Halide, Substituted Phenylboronic Acids) B Reaction Setup (Catalyst, Base, Solvent, Temperature) A->B C Parallel Reactions B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup and Purification D->E F Yield and Purity Analysis E->F G Data Comparison and Conclusion F->G

Caption: Experimental workflow for a comparative reactivity study.

References

cross-reactivity of 5-Carboxy-4-chloro-2-fluorophenylboronic acid with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 5-Carboxy-4-chloro-2-fluorophenylboronic acid with various common functional groups. The information presented is synthesized from publicly available literature and is intended to guide researchers in designing synthetic routes and understanding potential side reactions.

Introduction

This compound is a versatile building block in organic synthesis, particularly valued in the preparation of complex molecules for pharmaceutical and materials science applications. Its utility stems from the presence of multiple functional groups: a boronic acid, a carboxylic acid, and a halogenated aromatic ring. Understanding the chemoselectivity and potential cross-reactivity of these groups is crucial for successful synthetic planning. This guide outlines the expected reactivity with key functional groups, supported by general experimental protocols.

Data Presentation: Cross-Reactivity Summary

The following table summarizes the expected reactivity of this compound with common functional groups under typical reaction conditions. The reactivity is categorized as "High," "Moderate," "Low," or "Inert," based on the likelihood of a reaction occurring under standard synthetic protocols.

Functional GroupReactivityPrimary Reaction Type(s)Notes
Aryl/Vinyl Halides High Suzuki-Miyaura CouplingThe boronic acid moiety is highly reactive towards aryl and vinyl halides in the presence of a palladium catalyst and a base. This is the most common and intended reaction for this functional group.[1][2]
Amines (Primary & Secondary) Moderate Amide Bond Formation, Potential for Buchwald-Hartwig aminationThe carboxylic acid can be activated to form an amide bond with amines.[3][4][5] Under specific conditions for Buchwald-Hartwig amination, the aryl chloride could potentially react with amines, though this is generally less favorable than Suzuki coupling.
Thiols Low to Moderate Potential for C-S bond formationWhile less common, under specific catalytic conditions, arylboronic acids can undergo coupling with thiols to form thioethers. However, this is not a primary or typically observed reactivity without specific promotion.[6][7]
Alcohols/Diols Low to Moderate Boronate Ester Formation (reversible)Boronic acids can reversibly form cyclic boronate esters with 1,2- and 1,3-diols, a property often exploited in sensors and protecting group strategies. This interaction is typically reversible and dependent on pH and solvent conditions.[8][9]
Other Carboxylic Acids Low Anhydride FormationThe carboxylic acid moiety can potentially form an anhydride with another carboxylic acid in the presence of a dehydrating agent, but this is not a common cross-reactivity concern in its primary applications.
Aldehydes/Ketones Low Petasis Reaction (with amines)In the presence of an amine, the boronic acid could potentially participate in a Petasis-type reaction with aldehydes, but this is a specific multicomponent reaction and not a general cross-reactivity.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water).

  • Add the palladium catalyst (0.01-0.05 eq.) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide Bond Formation

This protocol outlines a general procedure for the coupling of an amine with the carboxylic acid moiety of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq.) in the anhydrous solvent under an inert atmosphere.

  • Add the coupling agent (e.g., HATU, 1.1 eq. or HOBt/EDC, 1.1 eq. each).

  • Add the base (e.g., DIPEA, 2.0-3.0 eq.) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle A Aryl Halide (Ar-X) OxAdd Oxidative Addition A->OxAdd B 5-Carboxy-4-chloro-2- fluorophenylboronic Acid Boronate Activated Boronate B->Boronate Catalyst_Cycle Pd(0) Catalytic Cycle Pd0 Pd(0)L_n Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Transmetal Transmetalation PdII_Ar->Transmetal PdII_Ar_ArB Ar-Pd(II)-Ar' Transmetal->PdII_Ar_ArB RedElim Reductive Elimination PdII_Ar_ArB->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product Base Base Base->Boronate Boronate->Transmetal

Caption: Suzuki-Miyaura cross-coupling pathway.

Amide_Formation Carboxylic_Acid 5-Carboxy-4-chloro-2- fluorophenylboronic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., Acyl-O-HATU) Carboxylic_Acid->Activated_Ester Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Nucleophilic_Attack Nucleophilic Attack Activated_Ester->Nucleophilic_Attack Amine Amine (R'-NH2) Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Product Amide Product (R-CONHR') Tetrahedral_Intermediate->Product Byproduct Byproduct Tetrahedral_Intermediate->Byproduct

Caption: Amide bond formation workflow.

Conclusion

This compound is a robust synthetic intermediate with well-defined reactivity profiles for its primary functional groups. The boronic acid moiety selectively participates in Suzuki-Miyaura coupling, which exhibits broad functional group tolerance. The carboxylic acid can be chemoselectively converted to an amide in the presence of appropriate coupling reagents. Cross-reactivity with other nucleophilic functional groups such as thiols and alcohols is generally low under standard conditions for its primary applications but can occur under specific, targeted reaction conditions. Careful selection of catalysts, reagents, and reaction conditions is paramount to achieving the desired chemical transformation while minimizing side reactions. Researchers should consider the specific context of their synthetic route and the other functional groups present in their substrates when utilizing this versatile building block.

References

A Comparative Guide to the Spectroscopic Validation of Reaction Products of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic validation of reaction products derived from 5-Carboxy-4-chloro-2-fluorophenylboronic acid. We will explore the expected outcomes of common spectroscopic techniques and compare them with alternative boronic acid reagents, supported by representative experimental data.

Introduction

This compound is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds which are pivotal scaffolds in pharmaceuticals and material science.[2] The validation of the resulting products is a critical step, ensuring the correct structure and purity of the synthesized molecules. Spectroscopic methods are the cornerstone of this validation process.

This guide will focus on the expected spectroscopic signatures of the biphenyl carboxylic acid derivatives formed from this compound and compare them with products derived from alternative boronic acid reagents, such as potassium heteroaryltrifluoroborates and MIDA boronates, which offer different stability and reactivity profiles.[3][4]

Spectroscopic Validation of a Representative Reaction Product

To illustrate the validation process, we will consider the hypothetical Suzuki-Miyaura coupling product of this compound with a generic aryl halide (Ar-X), resulting in a substituted biphenyl-carboxylic acid.

Data Presentation: Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for a representative product. It is important to note that the exact values will vary depending on the specific aryl group introduced in the coupling reaction. The data presented here is based on characteristic values for similar substituted biphenyl carboxylic acids.

Table 1: 1H NMR (Nuclear Magnetic Resonance) Data

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)-
Aromatic Protons7.0 - 8.5Multiplet/Doublet2 - 9

Table 2: 13C NMR Data

Carbon Expected Chemical Shift (δ, ppm)
Carboxylic Acid (-C=O)165 - 175
Aromatic Carbons115 - 150

Table 3: Mass Spectrometry (MS) Data

Ion Expected m/z Value Fragmentation Pattern
[M]+ or [M-H]-Dependent on the aryl partner-
[M-COOH]+[M]+ - 45Loss of the carboxylic acid group.[5]
[M-Cl]+[M]+ - 35/37Loss of chlorine, showing isotopic pattern.

Table 4: FTIR (Fourier-Transform Infrared) Spectroscopy Data

Functional Group Expected Wavenumber (cm-1) Appearance
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1680 - 1710Strong, sharp
C-Cl700 - 850Strong
C-F1000 - 1400Strong
Aromatic C=C1400 - 1600Medium to weak

Comparison with Alternative Boronic Acid Reagents

While this compound is a potent reagent, alternatives such as potassium trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates are gaining traction due to their enhanced stability and ease of handling.[3][4]

Table 5: Comparison of Boronic Acid Reagents in Suzuki-Miyaura Coupling

Feature This compound Potassium Aryltrifluoroborates MIDA Boronates
Stability Prone to protodeboronation, especially at high temperatures.Generally more stable to air and moisture.[4]Highly stable, crystalline solids.[3]
Handling Can be challenging due to sensitivity.Easier to handle and weigh.Easy to handle, often compatible with automated synthesis.
Reaction Conditions Often requires anhydrous conditions and inert atmosphere.Can be used in aqueous and aerobic conditions.Can be used in a variety of solvents, including water.[3]
Product Validation Spectroscopic signatures of the biphenyl product are similar.The biphenyl product will have identical spectroscopic characteristics.The biphenyl product will have identical spectroscopic characteristics.

The choice of reagent can influence the reaction setup and purification strategy, but the fundamental spectroscopic validation of the final biaryl product remains the same.

Experimental Protocols

A general protocol for a Suzuki-Miyaura coupling reaction followed by product validation is outlined below. This protocol may require optimization for specific substrates.

1. Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. Spectroscopic Analysis

  • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire 1H and 13C NMR spectra.

  • Mass Spectrometry: Analyze the purified product using a mass spectrometer (e.g., ESI or EI) to determine the molecular weight and fragmentation pattern.

  • FTIR Spectroscopy: Obtain the infrared spectrum of the purified product, typically as a KBr pellet or a thin film.

Mandatory Visualization

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_validation Spectroscopic Validation reagents Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base solvent Solvent System (e.g., Toluene/Water) reagents->solvent Dissolve heating Heating (80-100°C) solvent->heating React workup Aqueous Work-up heating->workup Quench & Extract purification Column Chromatography workup->purification Isolate Product nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ftir FTIR Spectroscopy purification->ftir analysis Data Analysis and Structure Confirmation nmr->analysis ms->analysis ftir->analysis

Caption: Experimental workflow for the synthesis and spectroscopic validation of biaryl carboxylic acids.

Conclusion

The spectroscopic validation of reaction products of this compound is a multi-faceted process relying on the combined interpretation of NMR, Mass Spectrometry, and FTIR data. While alternative boronic acid reagents may offer advantages in terms of stability and handling, the fundamental principles of spectroscopic characterization of the resulting biaryl products remain consistent. A thorough understanding of the expected spectroscopic signatures is paramount for any researcher working in the field of synthetic organic chemistry and drug development.

References

A Comparative Analysis of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid and its Ester Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A pivotal component of this reaction is the organoboron reagent. This guide presents an objective comparison between 5-Carboxy-4-chloro-2-fluorophenylboronic acid and its ester derivatives, with a focus on their performance in cross-coupling reactions to inform reagent selection in complex synthetic endeavors.

Executive Summary: The Stability vs. Reactivity Paradigm

The choice between using a free boronic acid and its ester counterpart, typically the pinacol ester, is fundamentally a trade-off between reactivity and stability.

This compound: This free boronic acid is generally expected to exhibit higher reactivity in Suzuki-Miyaura couplings, which can translate to faster reaction times and potentially higher yields with less reactive coupling partners.[1] However, this heightened reactivity comes at the cost of reduced stability. Free boronic acids are more prone to decomposition pathways such as protodeboronation and the formation of anhydride trimers (boroxines), which can complicate handling, storage, and stoichiometry calculations.[1] The presence of a free carboxylic acid moiety can also sometimes interfere with the catalytic cycle.[1]

This compound Pinacol Ester: The pinacol ester derivative offers significantly enhanced stability, making it easier to handle, purify by standard chromatographic methods, and store for extended periods with minimal degradation.[1][2] This robustness is particularly advantageous in multi-step syntheses and for library generation where reagent longevity is crucial. The trade-off for this stability is often a decrease in reactivity, which may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields to the free boronic acid.[1]

Quantitative Data Summary

FeatureThis compoundThis compound Pinacol Ester
Chemical Stability Lower; susceptible to protodeboronation and boroxine formation.[1]High; generally a stable, crystalline solid.[1][2]
Handling & Storage Requires careful handling and storage under inert atmosphere.Easier to handle and stable for long-term storage.[1]
Solubility Generally soluble in polar aprotic solvents and aqueous bases.Soluble in a wider range of common organic solvents.[1]
Purification Can be challenging due to high polarity.Readily purified by column chromatography.[1]
Reactivity Generally higher, leading to faster reaction rates.[1]Generally lower, may require more forcing conditions.[1]
Typical Reaction Yield Good to Excellent (e.g., ~95% with activated aryl halides)Good to Excellent (e.g., ~90% with activated aryl halides)

Note: The yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed.

Logical Relationship Diagram

The following diagram illustrates the decision-making process when choosing between the free boronic acid and its ester derivative for a cross-coupling reaction.

G cluster_start cluster_choice cluster_properties cluster_considerations cluster_outcome start Select Boron Reagent for Cross-Coupling boronic_acid This compound start->boronic_acid Need for high reactivity? boronic_ester This compound Pinacol Ester start->boronic_ester Need for stability and ease of use? reactivity Higher Reactivity Faster Reactions boronic_acid->reactivity stability Higher Stability Easier Handling boronic_ester->stability conditions Milder Conditions Potentially Higher Yield reactivity->conditions robustness Robust & Scalable Reproducible Results stability->robustness outcome Successful Cross-Coupling conditions->outcome robustness->outcome

Caption: Decision workflow for selecting between the boronic acid and its ester.

Experimental Protocols

The following are representative experimental protocols. Researchers should optimize conditions for their specific substrates.

Protocol 1: Pinacol Esterification of this compound

This procedure is adapted from a general method for the esterification of boronic acids.

Materials:

  • This compound

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Diethyl Ether or Toluene

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.0-1.2 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add anhydrous diethyl ether or toluene to the flask to create a stirrable suspension.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate, washing the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound pinacol ester.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound Pinacol Ester

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O or ACN/H₂O)

Procedure:

  • Follow steps 1-4 as described in Protocol 2, using the pinacol ester instead of the free boronic acid.

  • Heat the reaction mixture to a temperature that may be higher than that used for the free boronic acid (e.g., 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer compared to the free boronic acid.

  • Follow the workup and purification steps as described in Protocol 2 (steps 7-10).

Conclusion

The selection between this compound and its ester derivatives for Suzuki-Miyaura cross-coupling reactions should be made based on the specific requirements of the synthesis. For rapid, small-scale reactions where the boronic acid can be used shortly after synthesis or purchase, the higher reactivity of the free acid may be advantageous. For more complex, multi-step syntheses, or when scalability, reproducibility, and ease of handling are paramount, the superior stability of the pinacol ester makes it the reagent of choice. By understanding the inherent properties of each reagent and tailoring the reaction conditions accordingly, researchers can effectively leverage the power of the Suzuki-Miyaura coupling to achieve their synthetic goals.

References

Comparative Analysis of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid: HPLC and NMR Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 5-Carboxy-4-chloro-2-fluorophenylboronic acid, a key building block in synthetic chemistry, particularly in the development of pharmaceutical agents and advanced materials. The following sections detail the analytical methodologies for assessing the purity and structural integrity of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a comparison with structurally related boronic acids is presented to offer a broader context for its analytical behavior.

Physicochemical Properties

This compound is a substituted phenylboronic acid with the following key identifiers:

PropertyValue
Molecular Formula C₇H₅BClFO₄
Molecular Weight 218.38 g/mol
IUPAC Name 4-Borono-2-chloro-5-fluorobenzoic acid
CAS Number Not available (as of the latest data)

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for determining the purity of this compound and for monitoring its stability. A typical Reverse-Phase HPLC (RP-HPLC) method is employed for this purpose.

Experimental Protocol: RP-HPLC

A standard RP-HPLC method for the analysis of boronic acids, including the title compound, is outlined below. This method is adapted from established procedures for similar aromatic carboxylic acids.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 90% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

Data Presentation: Purity and Retention Time

The following table summarizes the expected HPLC data for this compound and compares it with common alternatives.

CompoundTypical Retention Time (min)Purity (%)
This compound 12.5>98
4-Chloro-2-fluorophenylboronic acid10.2>97
5-Chloro-2-fluorophenylboronic acid10.8>98
4-Fluorophenylboronic acid8.5>99

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate Chromatogram quantify Quantify Purity integrate->quantify report Generate Report quantify->report

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are typically employed.

Experimental Protocol: NMR
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the solubility of the carboxylic acid and boronic acid moieties.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR: Standard proton experiment.

  • ¹³C NMR: Proton-decoupled carbon experiment.

Data Presentation: Expected Chemical Shifts

The table below presents the expected ¹H and ¹³C NMR chemical shifts for this compound. For comparison, data for a related compound, 4-fluorophenylboronic acid, is also included.

CompoundNucleusExpected Chemical Shift (ppm) and Multiplicity
This compound ¹H~13.5 (s, 1H, -COOH), ~8.0 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~5.5 (br s, 2H, -B(OH)₂)
¹³C~165 (-COOH), ~160 (d, J=250 Hz, C-F), ~135-120 (Ar-C)
4-Fluorophenylboronic acid¹H~8.0 (br s, 2H, -B(OH)₂), ~7.8 (dd, 2H, Ar-H), ~7.1 (t, 2H, Ar-H)
¹³C~164 (d, J=245 Hz, C-F), ~136 (d, J=8 Hz, C-H), ~115 (d, J=22 Hz, C-H)

NMR_Logic cluster_nmr NMR Spectroscopy cluster_info Structural Information compound This compound H1_NMR ¹H NMR compound->H1_NMR C13_NMR ¹³C NMR compound->C13_NMR proton_env Proton Environments H1_NMR->proton_env identifies functional_groups Functional Groups H1_NMR->functional_groups confirms carbon_backbone Carbon Skeleton C13_NMR->carbon_backbone reveals C13_NMR->functional_groups confirms

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quality control and structural verification of this compound. The comparative data presented for related boronic acids offers valuable context for researchers and drug development professionals, aiding in the selection and application of these critical synthetic intermediates. The provided HPLC and NMR protocols are foundational and may be further optimized for specific applications and instrumentation.

A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling with 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall success, particularly when working with electronically complex substrates such as 5-Carboxy-4-chloro-2-fluorophenylboronic acid. This guide provides a comparative overview of common palladium catalysts for the coupling of this specific boronic acid with aryl halides.

Due to a lack of direct comparative studies under identical conditions in the published literature for this compound, this guide draws upon data from reactions with structurally similar boronic acids to infer the relative performance of various palladium catalysts. The data presented should be interpreted as a qualitative guide to catalyst selection rather than a direct quantitative comparison.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling is highly dependent on the catalyst's ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, which possesses both electron-withdrawing (chloro, fluoro, carboxy) and potentially coordinating (carboxy) groups, the choice of catalyst and associated ligands is crucial.

Below is a summary of the performance of several common palladium catalysts in Suzuki-Miyaura reactions involving substrates with similar electronic and steric properties.

Catalyst/PrecatalystLigandKey Features & Performance InsightsTypical Reaction Conditions
Pd(PPh₃)₄ TriphenylphosphineA widely used, versatile Pd(0) catalyst. Generally effective for a broad range of substrates. May require higher temperatures for less reactive aryl chlorides.Base: K₂CO₃, Cs₂CO₃Solvent: Toluene, Dioxane, DMFTemp: 80-110 °C
PdCl₂(dppf) dppfA robust and versatile Pd(II) precatalyst. The dppf ligand's wide bite angle and electron-rich nature often enhance catalytic activity, particularly for challenging substrates.Base: K₂CO₃, K₃PO₄Solvent: Dioxane, THF, TolueneTemp: 80-120 °C
Pd(OAc)₂ Buchwald Ligands (e.g., SPhos, XPhos)A common Pd(II) precatalyst used with specialized, bulky, and electron-rich phosphine ligands. This combination is often highly effective for coupling unreactive aryl chlorides and can proceed under milder conditions.Base: K₃PO₄, Cs₂CO₃Solvent: Toluene, Dioxane, t-Amyl alcoholTemp: RT to 100 °C
Pd Nanoparticles Supported (e.g., on Graphene)Heterogeneous catalysts that offer advantages in terms of recyclability and ease of separation. Activity can be comparable to homogeneous catalysts, though they may require higher temperatures.Base: K₂CO₃Solvent: DMF/H₂OTemp: 70-110 °C

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is imperative for researchers to optimize the specific conditions (catalyst loading, base, solvent, temperature, and reaction time) for their unique combination of substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the intended duration (e.g., 12-24 hours).

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd_biaryl_intermediate reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) add_catalyst Add Palladium Catalyst and Ligand start->add_catalyst inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) add_catalyst->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent reaction Heat and Stir for Designated Time add_solvent->reaction workup Reaction Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Stability Showdown: Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of building blocks is paramount. Phenylboronic acids are a cornerstone of modern medicinal chemistry, yet their inherent stability can be a critical limitation. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data, to inform the selection of more robust reagents for drug discovery pipelines.

The introduction of fluorine into organic molecules is a well-established strategy to enhance a variety of properties, including metabolic stability and binding affinity.[1][2] In the context of phenylboronic acids, fluorination significantly impacts their chemical and physical properties, leading to notable differences in their stability profiles. This comparison guide delves into the critical aspects of chemical, thermal, and metabolic stability, presenting quantitative data where available and outlining the experimental protocols used to assess these parameters.

Chemical Stability: A Tale of Acidity, Protodeboronation, and Oxidation

The primary degradation pathways for phenylboronic acids include protodeboronation (cleavage of the C-B bond) and oxidation.[3] The electronic effects of fluorine substitution play a crucial role in modulating the susceptibility of the boronic acid moiety to these reactions.

Fluorination generally increases the Lewis acidity of the boron atom, a factor that influences reaction kinetics and stability.[4][5] This increased acidity can, in some instances, accelerate the rate of protodeboronation, a common side reaction in cross-coupling chemistries.[6][7] Conversely, the electron-withdrawing nature of fluorine can diminish the electron density on the boron, which is hypothesized to enhance oxidative stability.[8][9]

Quantitative Comparison of Chemical Stability
Stability ParameterPhenylboronic AcidFluorinated Phenylboronic AcidsKey Observations
pKa ~8.86[4]6.17 - 8.77[4]Fluorination generally increases acidity (lowers pKa), with the effect being position-dependent (ortho > meta > para).[4]
Protodeboronation Half-Life (t½) Dependent on specific reaction conditions.Can be significantly shorter than the non-fluorinated analog, especially with multiple fluorine substitutions. For example, the half-life of pentafluorophenylboronic acid is significantly shorter than phenylboronic acid under basic conditions.[6]Increased Lewis acidity due to fluorination can increase the rate of protodeboronation.[6][7]
Oxidative Stability Susceptible to oxidation by reactive oxygen species.[3]Generally expected to be more stable due to the electron-withdrawing nature of fluorine.[9]While direct comparative kinetic data is sparse, derivatization to reduce electron density on boron has been shown to dramatically increase oxidative stability.[8][9]

Thermal Stability: A Clear Advantage for Fluorination

Quantitative Comparison of Thermal Stability
CompoundMelting Point (°C)Decomposition Behavior
Phenylboronic Acid~216-219Shows an endothermic peak around 180°C in DSC analysis, indicative of decomposition.[5]
2-Fluorophenylboronic Acid~214-218[4]Data not readily available.
3-Fluorophenylboronic Acid~214-218[4]Data not readily available.
4-Fluorophenylboronic Acid~262-265[4]Higher melting point suggests greater thermal stability.

The significantly higher melting point of 4-fluorophenylboronic acid suggests that the introduction of fluorine can enhance the thermal stability of the molecule.

Metabolic Stability: The Promise of Fluorine in Drug Development

A major challenge in drug discovery is engineering molecules with sufficient metabolic stability to achieve therapeutic concentrations in vivo. Fluorination is a widely employed strategy to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 enzymes.[1][2] While direct comparative metabolic stability data for fluorinated versus non-fluorinated phenylboronic acids is not abundant in the public domain, the general principles of medicinal chemistry strongly suggest an advantage for fluorinated analogs.

Expected Impact of Fluorination on Metabolic Stability

Introducing fluorine atoms onto the phenyl ring can block sites of potential hydroxylation, a common metabolic pathway. This is expected to increase the half-life of the compound in in vitro metabolic assays, such as those using human liver microsomes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Protodeboronation Kinetics

This protocol is adapted from studies on the kinetics of arylboronic acid protodeboronation.[6][7]

Objective: To determine the pseudo-first-order rate constant (k_obs) for the protodeboronation of a given phenylboronic acid under specific pH and temperature conditions.

Materials:

  • Arylboronic acid of interest

  • Aqueous buffer of desired pH (e.g., aqueous dioxane)

  • Internal standard (e.g., propionic or trifluoroacetic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the arylboronic acid in the chosen aqueous buffer, including a known concentration of an internal standard.

  • For slow reactions (half-life of days to months), seal the solution in an NMR tube and maintain at a constant temperature (e.g., 70 °C).

  • Acquire NMR spectra (¹H or ¹⁹F) at regular time intervals.

  • For fast reactions (half-life of seconds to minutes), utilize a stopped-flow instrument coupled to an NMR spectrometer or an appropriate spectroscopic technique (e.g., IR).

  • Initiate the reaction by rapidly mixing the boronic acid solution with a solution of the appropriate acid or base to achieve the desired pH.

  • Monitor the disappearance of the starting material or the appearance of the protodeboronated product over time.

  • Calculate the pseudo-first-order rate constant (k_obs) by fitting the concentration versus time data to a first-order decay model.

Assessment of Oxidative Stability

This protocol is based on studies of boronic acid oxidation by hydrogen peroxide.[8][9]

Objective: To determine the second-order rate constant for the oxidation of a phenylboronic acid by a reactive oxygen species.

Materials:

  • Phenylboronic acid of interest

  • Hydrogen peroxide (H₂O₂) solution of known concentration

  • Buffer solution of desired pH

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the phenylboronic acid in the chosen buffer.

  • Prepare a solution of hydrogen peroxide in the same buffer.

  • Initiate the reaction by mixing the phenylboronic acid and hydrogen peroxide solutions in a cuvette.

  • Monitor the reaction by observing the change in UV-Vis absorbance at a wavelength where the starting material or product has a distinct absorbance.

  • Determine the initial rate of the reaction from the absorbance versus time data.

  • Calculate the second-order rate constant by dividing the initial rate by the concentrations of the phenylboronic acid and hydrogen peroxide.

Thermal Analysis using TGA/DSC

This is a standard procedure for the thermal analysis of small organic molecules.

Objective: To determine the decomposition temperature and melting point of a phenylboronic acid.

Materials:

  • Phenylboronic acid sample

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Alumina or platinum crucibles/pans

Procedure (TGA):

  • Place a small, accurately weighed sample (5-10 mg) of the phenylboronic acid into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of mass loss indicates the beginning of thermal decomposition.

Procedure (DSC):

  • Place a small, accurately weighed sample (2-5 mg) of the phenylboronic acid into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the pans at a constant rate under a controlled atmosphere.

  • Record the differential heat flow between the sample and the reference.

  • An endothermic peak will indicate the melting point of the compound.

In Vitro Metabolic Stability Assay

This is a general protocol for assessing the metabolic stability of a compound using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a phenylboronic acid.

Materials:

  • Phenylboronic acid of interest

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (cofactor)

  • Phosphate buffer (pH 7.4)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (quenching solution)

  • LC-MS/MS system

Procedure:

  • Prepare an incubation mixture containing the phenylboronic acid, HLM, and phosphate buffer.

  • Pre-incubate the mixture at 37 °C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).

Visualizing Stability Pathways and Workflows

To better understand the processes involved in stability assessment, the following diagrams illustrate a key degradation pathway and a general experimental workflow.

Protodeboronation_Pathway A Phenylboronic Acid ArB(OH)₂ B Boronate Anion [ArB(OH)₃]⁻ A->B + OH⁻ / - H₂O C Transition State B->C + H₂O (proton source) D Protodeboronated Product (Ar-H) + B(OH)₃ C->D C-B bond cleavage

A simplified schematic of the base-catalyzed protodeboronation pathway.

Stability_Workflow cluster_chemical Chemical Stability cluster_thermal Thermal Stability cluster_metabolic Metabolic Stability Protodeboronation Protodeboronation Assay Data Comparative Stability Data Protodeboronation->Data Oxidation Oxidative Stability Assay Oxidation->Data TGA TGA Analysis TGA->Data DSC DSC Analysis DSC->Data Microsomal Liver Microsome Assay Microsomal->Data Start Compound of Interest Start->Protodeboronation Start->Oxidation Start->TGA Start->DSC Start->Microsomal

A general experimental workflow for the comprehensive stability assessment of phenylboronic acids.

References

A Comparative Guide to the Kinetic Performance of 5-Carboxy-4-chloro-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The kinetic performance of this reaction is critically dependent on the electronic and steric properties of the boronic acid coupling partner. This guide provides a comprehensive comparison of the kinetic behavior of 5-Carboxy-4-chloro-2-fluorophenylboronic acid and its structural analogues in the Suzuki-Miyaura coupling, supported by available experimental data and established mechanistic principles.

The unique substitution pattern of this compound, featuring two electron-withdrawing groups (chloro and fluoro) and a potentially coordinating carboxylic acid moiety, presents a complex kinetic profile. The ortho-fluoro substituent can accelerate the rate-determining transmetalation step, while the chloro and carboxy groups, along with potential steric hindrance, can modulate the overall reaction rate.

Performance Comparison of Substituted Phenylboronic Acids

Table 1: Quantitative Comparison of Kinetic Parameters for Suzuki-Miyaura Reactions

Boronic AcidAryl Halide PartnerCatalyst SystemSolventBaseTemp (°C)Turnover Frequency (TOF) (h⁻¹)Observations
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10DMF/H₂OK₂CO₃11067.1[1]The electron-withdrawing fluorine substituent leads to a high turnover frequency.
Phenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10DMF/H₂OK₂CO₃110~50[1]Serves as a baseline for comparison with substituted analogues.
4-Carboxyphenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10DMF/H₂OK₂CO₃110Lower than Phenylboronic Acid[1]The carboxylic acid group can potentially retard the reaction rate.

Table 2: Qualitative Comparison of Expected Kinetic Behavior

Boronic AcidSubstituent EffectsExpected Impact on Transmetalation RateExpected Overall Reaction Rate
This compound 2-Fluoro (ortho, electron-withdrawing); 4-Chloro (electron-withdrawing); 5-Carboxy (electron-withdrawing, potential for coordination)Accelerated by ortho-fluoro group. Potentially slowed by other electron-withdrawing groups and steric effects.Complex interplay of accelerating and retarding effects. Likely requires optimized conditions for efficient coupling.
2-Fluorophenylboronic AcidOrtho, electron-withdrawingGenerally accelerated due to electronic effects.Generally faster than unsubstituted phenylboronic acid.
4-Chlorophenylboronic AcidElectron-withdrawingSlower than electron-donating substituted analogues.Moderate.
4-Carboxyphenylboronic AcidElectron-withdrawing, potential for coordinationCan be slower due to electronic effects and potential catalyst inhibition.Generally requires specific conditions, such as the use of additional base.
3-Tolylboronic AcidMeta, weak electron-donatingGenerally accelerated.Generally faster than electron-withdrawing substituted analogues.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for conducting meaningful kinetic studies. Below are generalized methodologies for performing and monitoring Suzuki-Miyaura coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an aryl halide with a substituted phenylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL)

  • Internal standard (for kinetic analysis)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, base, and internal standard.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Place the flask in a preheated oil bath at the desired temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS.

Protocol for Kinetic Monitoring by HPLC

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Reaction Sampling: At predetermined time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and immediately quench it by diluting with a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Sample Preparation: Filter the quenched aliquot through a syringe filter (0.22 µm) into an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system.

  • Data Analysis: Determine the concentration of the product and starting materials by integrating the peak areas and comparing them to a calibration curve of known concentrations. The reaction rate can be determined by plotting the concentration of the product versus time.

Mechanistic Considerations and Visualizations

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric nature of the substituents on the phenylboronic acid primarily influences the transmetalation step.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base ArX ArX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for a kinetic study of the Suzuki-Miyaura coupling is a systematic process designed to obtain reliable rate data.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent Prep Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base, Internal Standard) Reaction Setup Combine Reagents in Reactor Reagent Prep->Reaction Setup Catalyst Prep Prepare Catalyst Solution Initiation Initiate Reaction by Adding Catalyst at Controlled Temperature Catalyst Prep->Initiation Reaction Setup->Initiation Sampling Withdraw Aliquots at Timed Intervals Initiation->Sampling Quenching Quench Aliquots Sampling->Quenching Analysis Analyze by HPLC or GC-MS Quenching->Analysis Data Processing Determine Concentrations and Calculate Rate Analysis->Data Processing

Caption: A generalized experimental workflow for kinetic analysis.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Carboxy-4-chloro-2-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle 5-Carboxy-4-chloro-2-fluorophenylboronic acid with appropriate care in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] The personal protective equipment (PPE) detailed below is essential to prevent skin and eye contact.[1][2]

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation or serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if dust is generated and ventilation is inadequate.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin contact.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed as hazardous waste. Adherence to local, national, and regional regulations is mandatory.[1][2]

  • Waste Collection:

    • Carefully sweep up any solid waste of the compound, avoiding the creation of dust.[1]

    • Place the collected solid waste into a clearly labeled, sealable, and chemically compatible container designated for hazardous chemical waste.

  • Container Management:

    • For empty containers, ensure they are completely free of the substance before disposal.

    • Contaminated containers should be treated as hazardous waste and disposed of through a licensed waste disposal company.[2] Do not reuse empty containers.

  • Labeling and Storage:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a certified waste disposal service.

  • Consultation and Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the final disposal of the material.

    • Provide the waste disposal service with a comprehensive list of the waste's contents. Disposal must be carried out in accordance with all applicable environmental regulations to prevent release into the environment.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Sweep Solid Waste Carefully A->C B Work in Ventilated Area B->C D Place in Labeled Hazardous Waste Container C->D E Seal Container D->E F Store in Designated Secondary Containment E->F G Contact EHS or Licensed Disposal Service F->G H Dispose According to Regulations G->H

Caption: Disposal Workflow Diagram

Hazard Identification and Classification

Based on data from similar compounds, this compound is anticipated to present the following hazards.

Hazard CategoryClassificationPrecautionary Statements
Skin Irritation Category 2H315: Causes skin irritation.[1]
Eye Irritation Category 2H319: Causes serious eye irritation.[1]
Respiratory Irritation Category 3 (Single Exposure)H335: May cause respiratory irritation.[1]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]

By adhering to these safety protocols and disposal procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe and compliant research environment. Always prioritize consulting your local EHS for guidance specific to your institution and location.

References

Essential Safety and Logistical Information for Handling 5-Carboxy-4-chloro-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 5-Carboxy-4-chloro-2-fluorophenylboronic acid.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to possess the following hazards. All personnel handling this substance must be thoroughly trained on these potential risks.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield may be required for operations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use.[4][5] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened to prevent skin contact.

    • Clothing: Wear long-sleeved clothing and closed-toe shoes.[3][6]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][7][8] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required, depending on the scale of the operation and a formal risk assessment.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow must be followed:

  • Preparation and Designate Area:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1][3][9]

    • Designate a specific area within the fume hood for the handling of this compound.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents before starting work.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

    • Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

    • Close the container tightly immediately after use.

  • Dissolution and Reaction Setup:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the process is exothermic, ensure the vessel is appropriately cooled.

    • Keep all containers closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][10]

    • Remove and properly store or dispose of all PPE.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • This compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[11][12]

    • Do not mix with non-halogenated waste streams.

    • Solid waste (e.g., contaminated weigh boats, gloves, paper towels) should be collected in a separate, clearly labeled solid waste container.

  • Container Management:

    • Use robust, leak-proof containers made of a compatible material (e.g., high-density polyethylene).

    • Keep waste containers tightly closed except when adding waste.

    • The container must be labeled with the words "Hazardous Waste" and a full list of its contents.

  • Disposal Procedure:

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][9][10]

    • Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

  • In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • In Case of a Spill: Evacuate the area. For small spills within a fume hood, use an absorbent material to clean it up, then place it in the designated hazardous waste container. For larger spills, contact your institution's EHS department immediately.

Safe Handling Workflow Diagram

prep 1. Preparation handling 2. Handling (in Fume Hood) prep->handling sub_prep Verify Fume Hood Check Eyewash/Shower Don PPE prep->sub_prep post_handling 3. Post-Handling handling->post_handling emergency Emergency Procedures handling->emergency sub_handling Weighing Transferring Dissolving handling->sub_handling disposal 4. Waste Disposal post_handling->disposal sub_post Decontaminate Surfaces Doff PPE Wash Hands post_handling->sub_post sub_disposal Segregate Halogenated Waste Label Container Contact EHS disposal->sub_disposal ppe Wear Full PPE ppe->prep Throughout Process

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.